molecular formula C7H8N2O2 B3355514 Methyl pyridin-2-ylcarbamate CAS No. 6269-23-4

Methyl pyridin-2-ylcarbamate

Cat. No.: B3355514
CAS No.: 6269-23-4
M. Wt: 152.15 g/mol
InChI Key: XEVGBKYKRAHUNV-UHFFFAOYSA-N
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Description

Methyl pyridin-2-ylcarbamate is a chemical compound with the molecular formula C7H8N2O2 . It belongs to a class of pyridine-based carbamate compounds, which are of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is not available in the search results, structural analogs and related pyridinyl carbamates are recognized as important intermediates and scaffolds in scientific discovery. For instance, carbamate derivatives built on pyridine cores have been investigated as potent inhibitors of key enzymes and serve as crucial building blocks in synthetic chemistry . Researchers value this compound for developing novel synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-pyridin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVGBKYKRAHUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283975
Record name Methyl pyridin-2-ylcarbamate
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-23-4
Record name NSC34628
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl pyridin-2-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical properties, synthesis, and applications of Methyl pyridin-2-ylcarbamate (CAS: 6269-23-4 / 17920-35-5).[1][2]

A Guide to Physicochemical Properties, Synthesis, and Reactivity[1][2]

Executive Summary

Methyl pyridin-2-ylcarbamate (Methyl N-(2-pyridyl)carbamate) is a heterocyclic carbamate ester serving as a critical intermediate in medicinal chemistry and organometallic synthesis.[1] Structurally, it consists of a pyridine ring substituted at the C2 position with a methyl carbamate moiety.[2]

Its significance lies in two primary domains:

  • Medicinal Chemistry: As a pharmacophore precursor for benzimidazole-based anthelmintics and kinase inhibitors.[1][2]

  • Organometallic Catalysis: As a substrate containing a removable directing group (DG) for transition-metal-catalyzed C–H activation, enabling site-selective functionalization of the pyridine ring.[1][2]

Structural Identity & Physicochemical Profile[1][4]

Chemical Identity[1][4][5][6]
  • IUPAC Name: Methyl N-(pyridin-2-yl)carbamate[1]

  • Synonyms: Methyl 2-pyridylcarbamate; Carbamic acid, (2-pyridinyl)-, methyl ester[1][2]

  • CAS Number: 6269-23-4 (Primary), 17920-35-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3]
  • Molecular Weight: 152.15 g/mol [1][2]

  • SMILES: COC(=O)Nc1ccccn1

Physical Properties Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidRecrystallized from EtOAc/Hexane
Melting Point 130 – 133 °CSharp melting range indicates high crystallinity
Solubility Soluble in DMSO, DMF, DCM, MethanolPoorly soluble in water; hydrolyzes slowly
pKa (Pyridine N) ~3.5 – 4.0Lower than pyridine (5.[1][2][4][5][6][7][8]2) due to electron-withdrawing carbamate
pKa (Amide NH) ~11.5Weakly acidic; deprotonation requires strong base (e.g., NaH)
LogP ~0.8 – 1.1Moderate lipophilicity
Tautomerism

In solution, the compound exists primarily in the amide form , stabilized by the resonance of the carbonyl group.[2] However, the iminol form is accessible, particularly during metal coordination or under basic conditions.[2]

Tautomeric Equilibrium: Py-NH-C(=O)OMe (Amide, Major) ⇌ Py-N=C(OH)OMe (Iminol, Minor)[1][2]

Synthetic Pathways & Process Chemistry[1][10][12][13]

The synthesis of methyl pyridin-2-ylcarbamate is a classic nucleophilic acyl substitution.[1] The choice of base and temperature control is critical to prevent the formation of the bis-acylated byproduct.

Standard Synthesis Protocol

Reaction: 2-Aminopyridine + Methyl Chloroformate


 Methyl pyridin-2-ylcarbamate[1]
Reagents:
  • 2-Aminopyridine (1.0 equiv)[1][2]

  • Methyl Chloroformate (1.1 equiv)[1][2]

  • Triethylamine (Et

    
    N) or Pyridine (1.2 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:
  • Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et

    
    N (1.2 equiv) and cool the solution to 0 °C  using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes bis-acylation.[1]
    
  • Acylation: Dropwise add methyl chloroformate (1.1 equiv) over 30 minutes. Maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Green Chemistry Alternative

Reagent: Dimethyl Carbonate (DMC) Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Condition: Reflux (90 °C).[1][2] Note: This method avoids toxic chloroformates but requires higher temperatures and longer reaction times.

Chemical Reactivity & Applications[1][12][14][15]

Hydrolysis Kinetics

The carbamate linkage is relatively stable at neutral pH but susceptible to hydrolysis under extremes:

  • Acidic Hydrolysis (6M HCl, Reflux): Decarboxylation occurs rapidly, reverting the compound to 2-aminopyridine and CO

    
    .[1][2]
    
  • Basic Hydrolysis (1M NaOH): Saponification yields the unstable carbamic acid, which spontaneously decomposes to 2-aminopyridine.[1][2]

C–H Activation (Directing Group Utility)

This compound is a valuable substrate for Pd(II)-catalyzed C–H functionalization .[1][2] The pyridine nitrogen acts as a directing group (DG), coordinating to the metal center to position the catalyst at the C3 (ortho) position.[1][2]

Mechanism:

  • Coordination: Pd(OAc)

    
     binds to the Pyridine N.[2]
    
  • C-H Activation: Formation of a 5-membered palladacycle intermediate via CMD (Concerted Metalation-Deprotonation).

  • Functionalization: Oxidative addition of a coupling partner (e.g., Aryl iodide) followed by reductive elimination.[1][2][9]

Visualization: Synthesis & Mechanism[1][2][13]

Synthesis Workflow (DOT Diagram)

Synthesis Start 2-Aminopyridine (Nucleophile) Base Et3N / DCM (0°C -> RT) Start->Base Reagent Methyl Chloroformate (Electrophile) Reagent->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product Methyl pyridin-2-ylcarbamate (White Solid) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of methyl pyridin-2-ylcarbamate.

C-H Activation Logic (DOT Diagram)

CHActivation Substrate Methyl pyridin-2-ylcarbamate (Substrate) Coordination N-Pd Coordination (Pre-complex) Substrate->Coordination + Pd(II) Pd Pd(OAc)2 (Catalyst) Pd->Coordination Palladacycle 5-Membered Palladacycle (C3-H Activation) Coordination->Palladacycle - AcOH (CMD) Func Functionalized Product (C3-Aryl/Alkyl) Palladacycle->Func + R-X / Oxidant

Caption: Mechanism of Pd(II)-catalyzed C3-selective C-H activation directed by the pyridine nitrogen.[1]

Spectroscopic Characterization

Researchers should use the following data to validate the identity of synthesized batches.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: CDCl

    
     (7.26 ppm reference)
    
  • 
     8.30 (d, 1H):  C6-H (Ortho to Pyridine N) – Most deshielded aromatic proton.[1][2]
    
  • 
     8.00 (d, 1H):  C3-H (Ortho to Carbamate) – Deshielded by the amide anisotropy.[1][2]
    
  • 
     7.65 (t, 1H):  C4-H (Para to N).[1][2]
    
  • 
     7.00 (t, 1H):  C5-H.[1][2]
    
  • 
     3.80 (s, 3H):  O-CH
    
    
    
    (Methoxy group) – Characteristic sharp singlet.[1][2]
  • 
     ~8.5-10.0 (br s, 1H):  N-H (Amide proton) – Chemical shift varies with concentration and solvent.[1][2]
    
Infrared Spectroscopy (FT-IR)
  • 3250 cm

    
    :  N-H stretch (Broad, medium).[1][2]
    
  • 1735 cm

    
    :  C=O stretch (Carbamate ester) – Strong, sharp signal.[1][2]
    
  • 1590, 1530 cm

    
    :  C=C / C=N aromatic ring stretches.[1][2]
    
  • 1240 cm

    
    :  C-O-C stretch.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80863, Methyl pyridin-2-ylcarbamate. Retrieved from [Link]

  • Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism.[1][2] Journal of the American Chemical Society.[2] (Contextual grounding for pyridine-directed C-H activation). Retrieved from [Link][1][2]

Sources

Methyl pyridin-2-ylcarbamate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, characterization, and application of Methyl pyridin-2-ylcarbamate .

Chemical Identity & Structural Architecture

Methyl pyridin-2-ylcarbamate (CAS 6269-23-4) is a heterocyclic carbamate ester serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Structurally, it functions as a bioisostere to the benzimidazole carbamate scaffold (e.g., carbendazim), offering a distinct solubility and metabolic profile due to the pyridine nitrogen's basicity.

Nomenclature & Identifiers
Parameter Data
IUPAC Name Methyl pyridin-2-ylcarbamate
CAS Number 6269-23-4
Synonyms Carbamic acid, 2-pyridinyl-, methyl ester; 2-(Methoxycarbonylamino)pyridine; Methyl N-(2-pyridyl)carbamate
SMILES COC(=O)Nc1ccccn1
InChI Key WYOYWKVNXOKQFO-UHFFFAOYSA-N
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Physicochemical Profile
Property Value Note
Appearance White to off-white crystalline powderHygroscopic nature observed in high purity.[1][2]
Melting Point 100–104 °CVaries slightly with recrystallization solvent (EtOH vs. Toluene).[1]
Boiling Point 209.5 °C (at 760 mmHg)Predicted value; typically decomposes at high T.
Density 1.246 g/cm³Predicted.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water and hexanes.[1]
pKa ~4.5 (Pyridine N)The carbamate NH is weakly acidic (pKa ~12).

Synthetic Pathways & Process Chemistry

The synthesis of methyl pyridin-2-ylcarbamate is governed by the nucleophilic acylation of 2-aminopyridine.[1] Two primary routes are employed: the classical chloroformate route (high yield, rapid) and the "green" carbonate route (lower atom economy, safer reagents).

Route A: Acylation via Methyl Chloroformate (Standard Protocol)

This pathway utilizes methyl chloroformate as the electrophile.[1] A base (typically pyridine or triethylamine) is required to scavenge the liberated HCl, preventing the protonation of the unreacted 2-aminopyridine which would deactivate the nucleophile.

Reaction Scheme:


[1]
Mechanistic Visualization

The following diagram illustrates the nucleophilic addition-elimination mechanism. The endocyclic nitrogen of the pyridine ring can act as a competitive nucleophile, but the exocyclic amine is thermodynamically favored for the final carbamate formation due to aromatization driving forces.

SynthesisMechanism Start 2-Aminopyridine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Exocyclic N) Reagent Methyl Chloroformate (Electrophile) Reagent->Inter Product Methyl pyridin-2-ylcarbamate Inter->Product Elimination of Cl- Byproduct HCl Salt Inter->Byproduct Base Base (Et3N/Pyridine) Base->Byproduct Scavenges Proton

Figure 1: Mechanistic pathway for the acylation of 2-aminopyridine. The base is critical to drive the equilibrium forward by neutralizing the HCl byproduct.

Experimental Protocol (Laboratory Scale)

Reagents:

  • 2-Aminopyridine (1.0 eq, 9.4 g)[1]

  • Methyl Chloroformate (1.1 eq, 8.5 mL)

  • Triethylamine (1.2 eq, 16.7 mL) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.[1]

  • Solubilization: Dissolve 2-aminopyridine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (Et3N) dropwise. Stir for 10 minutes.

  • Acylation: Add Methyl Chloroformate dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (50 mL).

    • Separate the organic layer.[3][4][5]

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Brine -> Dry over Na₂SO₄ -> Filter.[1]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene or Ethanol/Water (9:1) to yield white needles.

Structural Analysis & Characterization

Validation of the structure relies on distinguishing the carbamate methoxy group and the aromatic pyridine protons.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment
10.20 Singlet (Broad)1HNH (Carbamate amide proton)
8.25 Doublet (d)1HPyridine C6-H (Adjacent to N)
7.90 Doublet (d)1HPyridine C3-H (Adjacent to Carbamate)
7.75 Triplet (t)1HPyridine C4-H
7.05 Triplet (t)1HPyridine C5-H
3.72 Singlet (s)3HO-CH₃ (Methoxy group)
Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 153.1 m/z

  • Fragmentation Pattern: Loss of methoxy group (-31) or CO₂ (-44) is common in high-energy collision dissociation.[1]

Pharmacological & Industrial Utility[9]

Methyl pyridin-2-ylcarbamate acts as a versatile scaffold in medicinal chemistry, primarily due to its ability to engage in hydrogen bonding (donor via NH, acceptor via Pyridine N and Carbonyl O).[1]

Bioisosterism in Drug Design

This compound is a aza-analog of the carbamate fungicide scaffold (e.g., Carbendazim). The introduction of the pyridine nitrogen lowers lipophilicity (LogP) compared to the phenyl analog, improving water solubility and altering metabolic clearance rates.

Key Applications
  • Kinase Inhibition: Used as a "hinge-binder" fragment.[1] The pyridine nitrogen and the carbamate NH can form a bidentate hydrogen bond motif with the ATP-binding site of kinases (e.g., HPK1 inhibitors).

  • Directed Lithiation: The carbamate group serves as a Directed Ortho Metalation (DoM) group, allowing regioselective functionalization at the C3 position of the pyridine ring using organolithium reagents (CIPE effect).

  • Agrochemicals: Precursor to substituted pyridyl-carbamate fungicides and herbicides.[1]

Application Workflow: C3-Functionalization

LithiationWorkflow Step1 Methyl pyridin-2-ylcarbamate (Substrate) Step2 n-BuLi / THF / -78°C (Directed Lithiation) Step1->Step2 Step3 Lithium Intermediate (Stabilized by C=O and Pyridine N) Step2->Step3 Ortho-Deprotonation Step4 Electrophile Addition (E+ = I2, R-CHO, etc.) Step3->Step4 Final 3-Substituted Product Step4->Final

Figure 2: Workflow for utilizing Methyl pyridin-2-ylcarbamate as a substrate for regioselective C3-functionalization via Directed Ortho Metalation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but can hydrolyze under strongly acidic or basic conditions to release 2-aminopyridine and methanol/CO₂.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid exposure to methyl chloroformate vapors.[1]

References

  • LookChemicals. (2024). Methyl pyridin-2-ylcarbamate Product Data (CAS 6269-23-4).[1][6][7] Retrieved from

  • Molaid Chemicals. (2024). Chemical Properties of Methyl pyridin-2-ylcarbamate. Retrieved from

  • Vertex AI Search. (2024). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. PubMed.[1][8] Retrieved from

  • Google Patents. (2014). Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (WO2014085607A1). Retrieved from

  • ChemicalBook. (2024). Methyl pyridin-2-ylcarbamate Suppliers and Properties. Retrieved from

Sources

Pyridin-2-ylcarbamate Derivatives: Biological Potential & Therapeutic Applications

[1][2]

Executive Summary

The pyridin-2-ylcarbamate scaffold represents a privileged structure in medicinal chemistry, characterized by a pyridine ring linked to a carbamate moiety at the C2 position. This architecture combines the pi-deficient aromaticity of pyridine (facilitating pi-stacking and hydrogen bonding) with the pseudo-irreversible inhibitory capability of the carbamate group.

Primary interest in this class stems from its dual-functionality :

  • Cholinesterase Inhibition: Acting as "suicide substrates" for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), critical for Alzheimer’s disease therapy.

  • Cytotoxicity: Exhibiting anti-proliferative effects via tubulin destabilization and kinase modulation.

Chemical Context & Pharmacophore Analysis[3][4]

The biological efficacy of pyridin-2-ylcarbamates is not accidental; it is a result of precise electronic and steric properties.

  • The Pyridine Ring: Acts as a bioisostere of benzene but with increased water solubility and the ability to accept hydrogen bonds via the ring nitrogen. In the active site of enzymes like AChE, this ring often engages in

    
     stacking interactions with aromatic residues (e.g., Trp86 in AChE).
    
  • The Carbamate Linker (–NH–CO–O–): This is the "warhead." It mimics the ester bond of acetylcholine but is more resistant to hydrolysis. Upon attack by a catalytic serine residue, it transfers the carbamoyl group to the enzyme, rendering it temporarily inactive.

  • The "Leaving Group" Concept: In the context of enzyme inhibition, the pyridin-2-amine moiety acts as the leaving group. Its pKa (approx. 6.86) is physiologically relevant, allowing for efficient departure after the formation of the tetrahedral intermediate.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical structural features governing the potency of these derivatives.

SAR_MapCorePyridin-2-ylcarbamateScaffoldPyridinePyridine Ring(C2 Attachment)Core->PyridineCarbamateCarbamate Linker(-NH-CO-O-)Core->CarbamatePiStackπ-π Stacking(Trp86/Trp286)Pyridine->PiStackFacilitatesHBondH-Bond Acceptor(Ring Nitrogen)Pyridine->HBondFacilitatesR_GroupR-Group(Lipophilic Tail)Carbamate->R_GroupWarheadCovalent Warhead(Serine Acylation)Carbamate->WarheadMechanismSelectivitySelectivity Filter(BChE vs AChE)R_Group->SelectivitySteric BulkDetermines

Figure 1: Structural dissection of the pyridin-2-ylcarbamate pharmacophore highlighting interaction points with biological targets.

Neurotherapeutic Applications: Cholinesterase Inhibition[3][5][6]

The most well-documented activity of pyridin-2-ylcarbamates is the inhibition of cholinesterases. This is the primary mechanism for symptomatic treatment of Alzheimer's disease (AD).

Mechanism of Action: Pseudo-Irreversible Inhibition

Unlike simple competitive inhibitors, carbamates react chemically with the enzyme.

  • Association: The inhibitor enters the active site gorge. The pyridine ring stacks against the peripheral anionic site (PAS) or the choline-binding site.

  • Carbamylation: The catalytic triad serine (Ser203 in hAChE) attacks the carbonyl carbon of the carbamate.

  • Release: The pyridin-2-amine portion is released as a leaving group.

  • Inactivation: The enzyme remains carbamylated (Ser-O-CO-R). Hydrolysis of this carbamylated enzyme is slow (minutes to hours) compared to the rapid hydrolysis of the natural acetylated enzyme (microseconds), effectively silencing the enzyme.

Technical Insight: The duration of inhibition is dictated by the decarbamylation rate (


). Bulky R-groups on the carbamate nitrogen (e.g., heptyl, phenyl) tend to stabilize the carbamylated enzyme, prolonging the effect.
Comparative Potency Data

Recent studies have highlighted specific derivatives with nanomolar potency.

Compound IDTargetIC50 (µM)Selectivity (SI)Notes
Rivastigmine AChE/BChE4.15 / 0.037BChE SelectiveFDA Approved Reference
Carbamate 8 hAChE0.153AChE SelectiveMixed inhibition mechanism
Carbamate 11 hBChE0.828BChE SelectiveEffective against Aβ aggregation
Biscarbamate 2 hBChE0.012High BChEDesigned for late-stage AD

Data Source: Synthesized from recent kinetic studies (see References 1, 3).

Oncology & Antimicrobial Potential[1]

Beyond neurology, the scaffold exhibits "privileged" status in other domains.

Anticancer Mechanisms[7]
  • Tubulin Polymerization Inhibition: Similar to colchicine, certain pyridin-2-ylcarbamates bind to the colchicine-binding site on tubulin, preventing microtubule assembly and causing mitotic arrest at the G2/M phase.

  • Kinase Inhibition: Derivatives substituted with bulky hydrophobic groups have shown efficacy against HPK1 (Hematopoietic progenitor kinase 1), a target for cancer immunotherapy.

Antimicrobial Activity

Pyridinium salts derived from this scaffold act as lipophilic cations. They penetrate bacterial cell membranes, disrupting integrity.

  • Target: DNA Gyrase (suggested by structural similarity to fluoroquinolones).

  • Spectrum: Higher efficacy observed against Gram-positive bacteria (S. aureus) due to the lack of the outer membrane barrier found in Gram-negatives.

Experimental Protocols

Protocol A: General Synthesis of Pyridin-2-ylcarbamates

Objective: To synthesize a carbamate derivative from a pyridin-2-amine precursor.

Reagents:

  • Pyridin-2-amine derivative (1.0 eq)

  • Chloroformate (e.g., Phenyl chloroformate) or Isocyanate (1.1 eq)

  • Triethylamine (TEA) or Pyridine (Base, 2.0 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Workflow:

  • Preparation: Dissolve pyridin-2-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add TEA (2.0 mmol) and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add the chloroformate/isocyanate (1.1 mmol) dissolved in DCM. Why? Slow addition prevents exotherms and bis-acylation side products.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Quench with water. Wash organic layer with saturated

    
     (to remove acid byproducts) and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via column chromatography (Silica gel).
    
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: To determine the IC50 of the synthesized derivative against Acetylcholinesterase.

Principle: Thiocholine, produced by AChE hydrolysis of Acetylthiocholine (ATCh), reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for the DTNB reaction but can cause non-enzymatic hydrolysis if too high.

  • Enzyme: Human Recombinant AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (0.3 mM).

Step-by-Step:

  • Plate Setup: In a 96-well plate, add 160 µL of Buffer and 20 µL of Test Compound (various concentrations dissolved in DMSO; final DMSO < 1%).

  • Enzyme Addition: Add 10 µL of AChE solution.

  • Incubation: Incubate at 25°C for 15 minutes. Why? This allows the carbamylation of the active site to occur before substrate competition begins.

  • Substrate Addition: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of AChE inhibition by these derivatives.

MechanismE_IEnzyme (E) + Inhibitor (I)(Michaelis Complex)TetraTetrahedralIntermediateE_I->TetraSer203 AttackCarb_EnzCarbamylated Enzyme(E-C)Tetra->Carb_EnzCollapseLeavingLeaving Group Released(Pyridin-2-amine)Tetra->LeavingReleaseActiveRegenerated Active EnzymeCarb_Enz->ActiveSlow Hydrolysis (k3)(Rate Limiting Step)

Figure 2: Kinetic pathway of pseudo-irreversible inhibition of AChE by carbamates.

References

  • Bartolini, M., et al. (2017). "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation."[1][2] European Journal of Medicinal Chemistry.

  • Weinstock, M., et al. (2012). "The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates." Biochimica et Biophysica Acta.

  • Kuca, K., et al. (2021). "Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors." International Journal of Molecular Sciences.

  • Wang, Y., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." Journal of Medicinal Chemistry.

  • Shimazumi, R., et al. (2022).[3] "Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration." The Journal of Organic Chemistry.

Reactivity of N-Pyridylcarbamates in Basic Media: Mechanistic Insights and Prodrug Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the reactivity of N-pyridylcarbamates in basic media, focusing on mechanistic pathways, kinetic profiling, and implications for drug design.

Executive Summary

N-pyridylcarbamates represent a critical structural motif in medicinal chemistry, serving as both pharmacophores and prodrug linkers. Their stability in basic media (including physiological pH 7.4) is governed by a sharp mechanistic bifurcation: secondary N-pyridylcarbamates predominantly undergo E1cB elimination to form reactive isocyanates, while tertiary analogs are restricted to the slower BAc2 hydrolysis . Understanding this dichotomy is essential for tuning the half-life of carbamate-based prodrugs and preventing unexpected degradation during synthesis or storage.

Structural Context and Mechanistic Bifurcation

The reactivity of N-pyridylcarbamates (


) is distinct from simple alkyl carbamates due to the electron-withdrawing nature of the pyridine ring. This heteroaromatic system significantly acidifies the 

proton (in secondary carbamates), lowering the

into a range accessible by hydroxide or general bases, thereby accelerating decomposition.
The E1cB Pathway (Secondary Carbamates)

For secondary N-pyridylcarbamates (


), the dominant decomposition pathway in alkaline media is the Elimination Unimolecular conjugate Base (E1cB)  mechanism.
  • Deprotonation: The base removes the

    
     proton, forming a resonance-stabilized anion. The pyridine ring stabilizes this negative charge effectively.
    
  • Elimination: The anion expels the alkoxide/phenoxide leaving group (

    
    ), generating a highly reactive pyridyl isocyanate  intermediate.
    
  • Rapid Hydrolysis: The isocyanate is instantly attacked by water (or other nucleophiles), collapsing to the corresponding aminopyridine and

    
    .
    

Key Experimental Evidence:

  • Isocyanate Trapping: Carrying out the reaction in the presence of an external amine (e.g., piperidine) yields the corresponding urea, confirming the isocyanate intermediate.

  • Substituent Effects: A large positive Hammett

    
     value for the leaving group indicates bond breaking in the rate-determining step of the anion.[1]
    
The BAc2 Pathway (Tertiary Carbamates)

Tertiary N-pyridylcarbamates (


) lack the acidic proton required for E1cB. Consequently, they degrade via the Bimolecular Acyl Cleavage (BAc2)  mechanism.
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon directly.

  • Tetrahedral Intermediate: Formation of a tetrahedral intermediate.

  • Collapse: Expulsion of the leaving group.

This pathway is significantly slower than E1cB, making tertiary carbamates much more stable in basic buffers.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the critical role of the


-substituent.

Carbamate_Hydrolysis_Pathways Substrate_Sec Secondary N-Pyridylcarbamate (Py-NH-CO-OR') Anion N-Anion Intermediate [Py-N-CO-OR']⁻ Substrate_Sec->Anion Fast Deprotonation (Base) Tetrahedral Tetrahedral Intermediate (BAc2) Substrate_Sec->Tetrahedral Minor Pathway (Direct Hydrolysis) Substrate_Tert Tertiary N-Pyridylcarbamate (Py-N(Me)-CO-OR') Substrate_Tert->Tetrahedral Slow Nucleophilic Attack (OH⁻) Isocyanate Pyridyl Isocyanate (Py-N=C=O) Anion->Isocyanate Rate Limiting Elimination (-OR') Products Aminopyridine + CO2 + ROH Isocyanate->Products Fast Hydrolysis (+H2O) Tetrahedral->Products Collapse

Figure 1: Mechanistic divergence between secondary (E1cB) and tertiary (BAc2) N-pyridylcarbamates in basic media.

Kinetic Profiling and pH Dependence[1][2][3]

For researchers optimizing prodrug stability, the pH-rate profile is the primary diagnostic tool.

The Sigmoidal Profile (Secondary Carbamates)

The observed rate constant (


) for secondary carbamates typically follows a sigmoidal curve with respect to pH:
  • Low pH (< pKa): Rate increases linearly with

    
    . The reaction is first-order in hydroxide ion.[2][3]
    
  • High pH (> pKa): Rate becomes pH-independent (plateau). At this stage, the nitrogen is fully deprotonated. The rate is controlled solely by the unimolecular breakdown of the anion (

    
    ).
    

Equation:



Where:

  • 
     is the acid dissociation constant of the carbamate 
    
    
    
    .
  • 
     is the rate constant for the elimination step.
    
Quantitative Data Summary

The following table summarizes kinetic parameters for typical N-(2-pyridyl)carbamates compared to phenyl analogs. Note the acceleration caused by the pyridine ring.

Substrate StructureMechanism

(N-H)
Relative Rate (

)
Stability at pH 7.4
Phenyl-NH-CO-OPh E1cB~18-191.0High
2-Pyridyl-NH-CO-OPh E1cB~12-13> 100Moderate/Low
2-Pyridyl-N(Me)-CO-OPh BAc2N/A< 0.01Very High
4-Nitro-Ph-NH-CO-OPh E1cB~10-11> 1000Low

Data derived from structure-activity relationships in referenced literature [1, 2].

Experimental Protocols

To validate the mechanism or assess stability for a new chemical entity (NCE), follow this self-validating workflow.

Kinetic Assay Setup (UV-Vis)

Objective: Determine


 and detect the presence of isocyanate intermediates.

Reagents:

  • Buffer: Carbonate or Phosphate buffers (pH 9–12). Note: Avoid amine buffers initially to prevent aminolysis artifacts.

  • Stock Solution: Substrate in MeCN or DMSO (10 mM).

  • Trapping Agent: Piperidine (1.0 M aqueous solution).

Protocol:

  • Baseline: Pre-thermostat 3.0 mL of buffer at 25°C in a quartz cuvette.

  • Initiation: Inject 30 µL of substrate stock. Mix rapidly (< 5s).

  • Monitoring: Monitor the release of the leaving group (e.g., phenoxide at 270–400 nm depending on substitution) or the disappearance of the carbamate.

  • Isocyanate Check: Repeat the experiment in the presence of excess piperidine.

    • Result A: If the rate increases linearly with piperidine concentration

      
       General Base Catalysis or Nucleophilic Catalysis.
      
    • Result B: If the product changes from aminopyridine to a urea derivative

      
      E1cB Mechanism confirmed .
      
Workflow Diagram

Experimental_Workflow Start Start: NCE Stability Assessment Step1 Measure pH-Rate Profile (pH 7 - 13) Start->Step1 Decision1 Is Rate pH-Independent at high pH? Step1->Decision1 Step2_E1cB Suspect E1cB (Anion formation) Decision1->Step2_E1cB Yes (Plateau) Step2_BAc2 Suspect BAc2 (Direct Hydrolysis) Decision1->Step2_BAc2 No (Linear) Step3_Trap Trapping Experiment (Add excess Piperidine) Step2_E1cB->Step3_Trap Step2_BAc2->Step3_Trap Result_Urea Urea Product Detected? (LC-MS / NMR) Step3_Trap->Result_Urea Concl_E1cB CONFIRMED: E1cB Unstable at physiological pH Strategy: N-Methylate Result_Urea->Concl_E1cB Yes Concl_BAc2 CONFIRMED: BAc2 Stable Scaffold Strategy: Optimize Leaving Group Result_Urea->Concl_BAc2 No

Figure 2: Decision tree for characterizing carbamate instability and confirming mechanism.

Implications for Drug Development[5][6]

Prodrug Design

When using N-pyridylcarbamates as prodrugs for amines or phenols:

  • Lability: The N-monosubstituted variants are often too labile for oral delivery if the leaving group is a good nucleofuge (e.g., a phenol). They may degrade in the intestinal lumen (pH ~6-7.5) before absorption.

  • Stabilization Strategy: To increase metabolic stability, convert the secondary carbamate to a tertiary carbamate (e.g., N-methyl-N-pyridyl). This shuts down the E1cB pathway, forcing the system to rely on enzymatic cleavage (esterases) rather than spontaneous chemical hydrolysis [3].

Synthetic Chemistry (Protecting Groups)

If using a pyridyl carbamate as a protecting group:

  • Deprotection: They can be removed under mild basic conditions compared to standard alkyl carbamates (like Cbz or Boc), which require hydrogenation or strong acid.

  • Side Reactions: Be aware that the isocyanate intermediate generated during deprotection can react with other nucleophiles in your molecule (e.g., free amines), leading to unwanted urea byproducts. Always include a scavenger (e.g., ethanolamine) in the deprotection mixture.

References

  • Alkaline hydrolysis of tertiary N-(2-pyridyl)carbamates. Contradictory evidence between nucleophilic and general base catalysis. Source: Silva, D., Norberto, F., et al. (2015). Reaction Kinetics, Mechanisms and Catalysis. Link:[Link]

  • Chemistry of aryl N-(2-pyridyl) thionocarbamates in basic media. Source: Norberto, F., Santos, S., Silva, D., & Vilela, F. (2008). Journal of Physical Organic Chemistry. Link:[Link]

  • Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Source: Iuliano, L., et al. (1990). Journal of Pharmaceutical Sciences. Link:[Link]

Sources

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl Pyridin-2-ylcarbamate: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridin-2-ylcarbamate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to form hydrogen bonds and other non-covalent interactions with biological targets makes it a privileged scaffold in drug design.[1] When combined with a carbamate functional group at the 2-position, the resulting methyl pyridin-2-ylcarbamate core offers a versatile platform for the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the structural analogs and derivatives of methyl pyridin-2-ylcarbamate, delving into their synthesis, biological activities, and structure-activity relationships (SAR). We will examine how modifications to this core structure have led to the discovery of potent inhibitors of key enzymes implicated in cancer, neurodegenerative diseases, and other pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Core Synthesis Strategies: Building the Pyridin-2-ylcarbamate Framework

The synthesis of methyl pyridin-2-ylcarbamate and its derivatives typically originates from the readily available precursor, 2-aminopyridine. The methodologies generally involve the formation of the carbamate or urea linkage through various coupling strategies.

General Synthesis of Methyl Pyridin-2-ylcarbamate

A fundamental approach to synthesizing the parent compound involves the reaction of 2-aminopyridine with a methyl chloroformate or a related acylating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl pyridin-2-ylcarbamate.

Workflow for the General Synthesis of Methyl Pyridin-2-ylcarbamate

start Start dissolve Dissolve 2-aminopyridine and base in aprotic solvent start->dissolve cool Cool to 0 °C dissolve->cool add_chloroformate Add methyl chloroformate dropwise cool->add_chloroformate react Stir at room temperature (2-4 hours) add_chloroformate->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench Reaction complete extract Separate and wash organic layer quench->extract purify Dry, concentrate, and purify extract->purify end_product Methyl Pyridin-2-ylcarbamate purify->end_product

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of N-Aryl-N'-pyridin-2-yl Urea Derivatives

A significant class of derivatives involves the formation of a urea linkage, connecting the 2-aminopyridine moiety to another aromatic system. These are often synthesized using isocyanate intermediates.[2][3]

Experimental Protocol:

  • Isocyanate Formation: Dissolve a substituted aniline (1.0 eq) in a dry, aprotic solvent like DCM. To this solution, add triphosgene (0.4 eq) or another phosgene equivalent at 0 °C. Then, add a base such as triethylamine (2.2 eq) dropwise and stir the mixture at room temperature for 1-2 hours to generate the corresponding aryl isocyanate in situ.[2]

  • Urea Formation: To the solution containing the in situ generated aryl isocyanate, add a solution of 2-aminopyridine (1.0 eq) in the same solvent.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the desired N-aryl-N'-pyridin-2-yl urea derivative.[3]

Therapeutic Applications and Structure-Activity Relationships

The versatility of the methyl pyridin-2-ylcarbamate scaffold has been exploited in the development of inhibitors for a range of therapeutic targets. The following sections highlight key examples, supported by quantitative data and an analysis of structure-activity relationships.

Kinase Inhibitors in Oncology

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] The 2-aminopyridine scaffold has proven to be a valuable starting point for the design of potent CDK inhibitors.

A notable example is the development of 2-amino-pyridine derivatives as inhibitors of CDK8, a transcriptional regulator implicated in various cancers.[5] One study identified a potent CDK8 inhibitor, compound 29 , with an IC50 of 46 nM.[5] This compound demonstrated antiproliferative activity in colon cancer cell lines with high CDK8 expression and suppressed the WNT/β-catenin signaling pathway.[5]

Compound/AnalogTarget KinaseIC50 (nM)Key Structural FeaturesReference
Compound 29 CDK8462-amino-pyridine core with specific hydrophobic extensions[5]
Compound 8e CDK9/HDAC188.4 (CDK9)2-aminopyridine-based dual inhibitor[6]
Compound 19 HPK1-Pyridine-2-carboxamide analog[7]

CDK8 Signaling Pathway and Inhibition

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation CDK8_Mediator CDK8/Mediator Complex CDK8_Mediator->TCF_LEF Phosphorylation & Activation Inhibitor Pyridin-2-ylcarbamate Derivative (e.g., Cmpd 29) Inhibitor->CDK8_Mediator Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by a CDK8 inhibitor.

Structure-Activity Relationship (SAR) Insights for Antiproliferative Activity:

  • Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly influence antiproliferative activity. Electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as amino (-NH2) and carbonyl (-C=O) groups, have been shown to enhance anticancer activity.[8][9]

  • Avoidance of Bulky Groups and Halogens: Conversely, the introduction of bulky groups or halogen atoms on the pyridine ring often leads to a decrease in antiproliferative potency.[8][9]

  • Urea Linker: The urea moiety serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains.[3]

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[5][10] The 2-aminopyridine scaffold has been explored for the development of BACE1 inhibitors.

While some synthesized aminopyridine derivatives have shown weak inhibitory activity against BACE1, the scaffold is still considered to have potential.[11] The design strategy often involves converting the 2-aminopyridine moiety into a structure that can effectively bind to the active site of BACE1.[11]

Amyloid Precursor Protein (APP) Processing by BACE1

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 Ab Amyloid-β (Aβ) peptide C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques Inhibitor Pyridin-2-ylcarbamate Derivative Inhibitor->BACE1 Inhibition

Sources

Methyl pyridin-2-ylcarbamate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Core Safety Profile

Methyl pyridin-2-ylcarbamate is a specialized organic intermediate frequently employed in the synthesis of bioactive heterocyclic compounds, including soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat) and various kinase inhibitors. Unlike simple alkyl carbamates, the incorporation of the pyridine ring alters its electronic properties and metabolic stability, necessitating specific handling protocols.

Identification
Parameter Details
Chemical Name Methyl pyridin-2-ylcarbamate
Synonyms Methyl N-(pyridin-2-yl)carbamate; Carbamic acid, (2-pyridinyl)-, methyl ester
CAS Number 6269-23-4
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Structure Pyridine ring substituted at the 2-position with a methyl carbamate group (-NH-CO-OCH₃).[1][2][3][4][5][6][7][8][9]
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.
GHS Hazard Classification

Based on Structure-Activity Relationship (SAR) and analogous pyridine carbamates.

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.[10]
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.

Critical Note on Carcinogenicity : While simple Methyl carbamate (CAS 598-55-0) is a known carcinogen (IARC Group 3, NTP Reasonably Anticipated), Methyl pyridin-2-ylcarbamate is structurally distinct. However, as a precautionary measure in drug development, handle as a potential mutagen/carcinogen until definitive toxicology data rules this out.

Part 2: Handling, Storage & Engineering Controls

Engineering Controls
  • Primary Containment : All solid handling (weighing, transfer) must be performed inside a certified chemical fume hood or a powder containment enclosure (balance enclosure) to prevent inhalation of dust.

  • Ventilation : Maintain face velocity > 0.5 m/s.

  • Decontamination : Surfaces should be easy to clean (e.g., stainless steel or epoxy resin).

Personal Protective Equipment (PPE)
  • Respiratory : If working outside a fume hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

  • Ocular : Chemical safety goggles (ANSI Z87.1). Face shield required if reaction scaling > 10g involving corrosive reagents (e.g., chloroformates).

  • Dermal : Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for prolonged handling.

Storage & Stability
  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Hygroscopic; store under inert gas (Argon or Nitrogen) if possible.

  • Incompatibilities : Strong oxidizing agents, strong acids, and strong bases (hydrolysis of the carbamate linkage).

Part 3: Synthesis & Experimental Protocol

Objective : Synthesis of Methyl pyridin-2-ylcarbamate from 2-aminopyridine. Scale : 10 mmol (approx. 1.5 g yield).

Reaction Scheme

The synthesis involves the acylation of the exocyclic amine of 2-aminopyridine using methyl chloroformate in the presence of a base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

Step-by-Step Protocol
  • Setup :

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) and maintain an inert atmosphere.
      
  • Reagent Addition :

    • Add 2-Aminopyridine (0.94 g, 10 mmol) to the flask.

    • Add anhydrous Dichloromethane (DCM) (20 mL).

    • Add Pyridine (0.95 g, 12 mmol) or Triethylamine (1.21 g, 12 mmol) as the base.

    • Cool the solution to 0°C using an ice bath.

  • Acylation :

    • Add Methyl Chloroformate (1.04 g, 11 mmol) dropwise over 10 minutes using a syringe or addition funnel.

    • Caution: Reaction is exothermic. Maintain temperature < 5°C.

  • Reaction Monitoring :

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 3–12 hours. Monitor conversion via TLC (Eluent: 50% Ethyl Acetate / Hexanes) or LC-MS.

  • Workup :

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification :

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield : Expect 80–90% as a white solid.[11]

Part 4: Emergency Response

Scenario Immediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Control Center.
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide (

). Hazardous decomposition products : Nitrogen oxides (

), Carbon monoxide (

).
Spill Dampen solid spill with water to minimize dust. Sweep up and place in a hazardous waste container. Ventilate area.

Part 5: Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Aminopyridine (10 mmol) Solvent Dissolve in DCM Add Base (Pyridine) Start->Solvent Cool Cool to 0°C (Ice Bath) Solvent->Cool AddReagent Add Methyl Chloroformate (Dropwise) Cool->AddReagent Exothermic React Stir at RT (3-12 Hours) AddReagent->React Quench Quench with NaHCO3 Extract with DCM React->Quench Monitor TLC Purify Purification (Recrystallization/Column) Quench->Purify Product Product: Methyl pyridin-2-ylcarbamate Purify->Product

Caption: Step-by-step synthesis workflow for Methyl pyridin-2-ylcarbamate via acylation.

Safety Decision Tree

SafetyTree Hazard Hazard Identification: Methyl pyridin-2-ylcarbamate Route Exposure Route? Hazard->Route PPE Prevention (PPE): Gloves, Goggles, Fume Hood Hazard->PPE Pre-Work Inhalation Inhalation (Dust/Aerosol) Route->Inhalation SkinEye Skin/Eye Contact Route->SkinEye Ingestion Ingestion Route->Ingestion ActionInhale Move to Fresh Air Support Breathing Inhalation->ActionInhale ActionSkin Wash 15 min Remove Clothing SkinEye->ActionSkin ActionEye Rinse 15 min Ophthalmologist SkinEye->ActionEye ActionIngest Do NOT Induce Vomiting Call Poison Control Ingestion->ActionIngest

Caption: Emergency response decision tree for exposure to Methyl pyridin-2-ylcarbamate.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 234554, Methyl N-pyridin-2-ylcarbamate. Retrieved October 26, 2025, from [Link]

  • Technical Disclosure Commons (2021) . Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate. (Synthesis context for pyridine carbamates). Retrieved October 26, 2025, from [Link]

  • PrepChem . Synthesis of methyl (3-chloro-4-methylphenyl)carbamate (Protocol adapted for general aryl carbamate synthesis). Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Note: Methyl Pyridin-2-ylcarbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Methyl pyridin-2-ylcarbamate in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Utility

Methyl pyridin-2-ylcarbamate (CAS: 6269-23-4) is a versatile bifunctional reagent serving two critical roles in modern organic synthesis: as a privileged building block for fused heterocycles and as a removable directing group (DG) in transition-metal-catalyzed C–H activation.

Structurally, the molecule features a pyridine ring substituted at the C2 position with a methyl carbamate moiety. This specific arrangement allows for bidentate coordination (N,N- or N,O-chelation) with transition metals (Pd, Cu, Rh), facilitating site-selective functionalization. Furthermore, the carbamate nitrogen remains nucleophilic enough to participate in cyclization reactions, making it a key precursor for pyrido[1,2-a]pyrimidin-4-ones, a scaffold found in various bioactive kinase inhibitors and antiviral agents.

Key Applications
  • Heterocycle Synthesis: Precursor for pyrido[1,2-a]pyrimidine bicyclic systems via annulation with acrylates or malonates.

  • C–H Activation: Acts as a potent directing group for Pd(II)-catalyzed functionalization of proximal C(sp³)–H and C(sp²)–H bonds.

  • Medicinal Chemistry: Bioisostere for 2-aminopyridine; prodrug moiety for improving solubility and metabolic stability.

Synthesis of Methyl Pyridin-2-ylcarbamate

Before utilizing the reagent in complex workflows, it is often synthesized in-house to ensure high purity, particularly free from trace transition metals that could interfere with subsequent catalytic steps.

Protocol A: Standard Preparation via Acylation

Objective: Synthesize gram-scale quantities of Methyl pyridin-2-ylcarbamate from 2-aminopyridine.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Methyl Chloroformate (1.1 equiv)

  • Pyridine (solvent/base) or DCM with Et₃N

  • Water (for quench)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine (10 mmol) and anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (12 mmol) and cool the solution to 0 °C under an inert atmosphere (N₂).

  • Addition: Dropwise add methyl chloroformate (11 mmol) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

    • Yield Expectation: 85–95%

    • Characterization: ¹H NMR (CDCl₃) δ 3.82 (s, 3H), 7.01 (m, 1H), 7.68 (m, 1H), 8.05 (d, 1H), 8.30 (d, 1H), 10.1 (br s, NH).

Application 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Scaffolds

This protocol describes the construction of the pyrido[1,2-a]pyrimidin-4-one core, a structural motif prevalent in DPP-4 inhibitors and antiallergic drugs. The reaction proceeds via a Michael addition followed by a thermal cyclocondensation.

Protocol B: Thermal Annulation with Ethyl Acrylate

Mechanism: The pyridine nitrogen attacks the acrylate (Michael addition), followed by intramolecular lactamization driven by the expulsion of methanol.

Reagents:

  • Methyl pyridin-2-ylcarbamate (1.0 equiv)

  • Ethyl Acrylate (3.0 equiv) - Excess serves as reactant and solvent carrier

  • Polyphosphoric Acid (PPA) or Dowtherm A (for thermal cyclization)

Step-by-Step Methodology:

  • Mixture Preparation: In a heavy-walled pressure tube, combine Methyl pyridin-2-ylcarbamate (5 mmol) and Ethyl Acrylate (15 mmol).

  • Thermal Reaction: Seal the tube and heat to 140 °C for 12 hours.

    • Note: The reaction initially forms the Michael adduct (intermediate).[2] High temperature is required to drive the cyclization and elimination of methanol.

  • Cyclization Promotion (Optional but Recommended): If conversion is incomplete, cool to RT, add PPA (5 g), and heat to 120 °C for 2 hours. This dehydrating condition forces ring closure.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaOH solution until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Data Summary:

Parameter Value
Temperature 120–140 °C
Time 12–16 Hours
Yield 65–78%

| Key Product | Pyrido[1,2-a]pyrimidin-4-one |

Application 2: C–H Activation Directing Group

The N-2-pyridyl moiety is a powerful directing group. While the carbamate itself can be functionalized, a common high-value application is using the Methyl pyridin-2-ylcarbamate framework to direct functionalization on an N-alkyl side chain.

Protocol C: Pd-Catalyzed C(sp³)–H Acetoxylation

Objective: Functionalize the γ-position of an alkyl chain attached to the carbamate nitrogen.

Reagents:

  • Substrate: N-Alkyl-Methyl pyridin-2-ylcarbamate (prepared by alkylation of Protocol A product)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: PhI(OAc)₂ (2.0 equiv)

  • Solvent: Acetic Acid / Acetic Anhydride (1:1)

Step-by-Step Methodology:

  • Catalyst Loading: In a sealed tube, dissolve the substrate (0.5 mmol) in AcOH/Ac₂O (2 mL). Add Pd(OAc)₂ (11 mg, 0.1 equiv) and PhI(OAc)₂ (322 mg, 2.0 equiv).

  • Reaction: Heat the mixture to 100 °C for 12 hours. The solution typically turns dark brown/black.

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove Pd black. Rinse with DCM.

  • Neutralization: Concentrate the filtrate to remove bulk acetic acid. Redissolve in DCM and wash with saturated NaHCO₃.

  • Isolation: Purify via silica gel chromatography. The acetoxy group will be installed at the γ-carbon relative to the carbamate nitrogen.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways for Methyl pyridin-2-ylcarbamate: Pathway A leads to heterocyclic scaffolds, while Pathway B demonstrates its role as a directing group.

G Start Methyl pyridin-2-ylcarbamate Step1 Michael Addition (+ Ethyl Acrylate) Start->Step1 Heat/Base StepA N-Alkylation (Installation of Side Chain) Start->StepA R-X, Base Step2 Cyclization (- MeOH) Step1->Step2 Product1 Pyrido[1,2-a]pyrimidin-4-one Step2->Product1 StepB Pd(II) Coordination (Directing Group Active) StepA->StepB Pd(OAc)2 StepC C(sp3)-H Acetoxylation StepB->StepC PhI(OAc)2 Product2 Gamma-Functionalized Derivative StepC->Product2

Caption: Divergent synthetic utility of Methyl pyridin-2-ylcarbamate in heterocycle formation and C-H functionalization.

Safety and Handling (SDS Summary)

  • Hazards: Methyl pyridin-2-ylcarbamate is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[3][4]

  • Storage: Store in a cool, dry place. Moisture sensitive (carbamates can hydrolyze under strong acidic/basic conditions over time).

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

References

  • Synthesis of Carbamates: Padiya, K. J., et al. "Uncatalyzed, Green, and Efficient Synthesis of Carbamates." Organic Letters, 2012, 14(11), 2814–2817.

  • Pyrido-pyrimidine Synthesis: Liu, H., et al. "Practical synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent."[1][5] Research on Chemical Intermediates, 2015.

  • C-H Activation Mechanism: Chen, X., et al. "Palladium-Catalyzed Pyridylamide-Directed C(sp3)–H Bond Functionalization."[6][7] Journal of the American Chemical Society, 2016.

  • Directing Group Utility: Desai, L. V., et al. "Palladium-Catalyzed Acetoxylation of C(sp3)–H Bonds Directed by a Pyridine Moiety." Journal of the American Chemical Society, 2008.

  • General Reactivity: PubChem Compound Summary for CID 234554, Methyl pyridin-2-ylcarbamate.

Sources

Methyl Pyridin-2-ylcarbamate: A Versatile Reagent in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of synthetic organic chemistry, the quest for versatile and efficient reagents is perpetual. Methyl pyridin-2-ylcarbamate emerges as a molecule of significant interest, embodying a unique combination of a directing group and a reactive carbamate functionality. This dual nature positions it as a powerful tool in the arsenal of chemists engaged in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The strategic placement of the pyridine nitrogen and the carbamate moiety allows for intricate control over reactivity and selectivity in a variety of transition metal-catalyzed cross-coupling reactions. This application note provides an in-depth exploration of the utility of methyl pyridin-2-ylcarbamate, offering detailed protocols and mechanistic insights for its application in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and as a directing group in C-H functionalization reactions.

Synthesis of Methyl Pyridin-2-ylcarbamate: A Practical Protocol

The accessibility of a reagent is paramount to its widespread adoption. Methyl pyridin-2-ylcarbamate can be readily synthesized from commercially available 2-aminopyridine.

Protocol 1: Synthesis of Methyl Pyridin-2-ylcarbamate

A straightforward method for the synthesis of methyl pyridin-2-ylcarbamate involves the acylation of 2-aminopyridine with methyl chloroformate.

Materials:

  • 2-Aminopyridine

  • Methyl chloroformate

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM or THF.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl pyridin-2-ylcarbamate.

Application in Suzuki-Miyaura Cross-Coupling Reactions

While the direct use of methyl pyridin-2-ylcarbamate as a coupling partner in Suzuki-Miyaura reactions is not extensively documented, the carbamate functionality can serve as a leaving group, analogous to tosylates or triflates, particularly when attached to an aromatic ring.[1] The pyridine moiety can also influence the reactivity. The true power of this reagent in Suzuki-Miyaura coupling, however, likely lies in its role as a directing group to first functionalize a molecule, which is then subjected to cross-coupling.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[2][3]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Hypothetical Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate

Drawing inspiration from the successful nickel-catalyzed coupling of other aryl carbamates, a similar protocol could be adapted for a substrate bearing the methyl pyridin-2-ylcarbamate group.[1]

Materials:

  • Aryl-(methyl pyridin-2-ylcarbamate) substrate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • NiCl₂(PCy₃)₂ (5-10 mol%)

  • K₃PO₄ (3.0 eq)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl-(methyl pyridin-2-ylcarbamate) substrate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] In this context, methyl pyridin-2-ylcarbamate can be envisioned to participate in two primary ways: as a ligand precursor or as a component of a directing group to facilitate C-H amination. The N-(pyridin-2-yl) moiety is a known structural motif in ligands for cross-coupling reactions.[5]

The general mechanism for the Buchwald-Hartwig amination is depicted below.

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Palladium-Catalyzed Amination of an Aryl Halide (General Conditions)

This protocol outlines general conditions for a Buchwald-Hartwig amination where a pyridin-2-yl-containing ligand might be employed.[6][7]

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Methyl Pyridin-2-ylcarbamate as a Directing Group in C-H Functionalization

The most promising application of methyl pyridin-2-ylcarbamate in cross-coupling is its role as a directing group in C-H functionalization. The pyridine nitrogen can coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.[8][9] This strategy offers a powerful way to forge new bonds in a highly regioselective manner, avoiding the need for pre-functionalized substrates.[10]

Figure 3: General Workflow for Directed C-H Functionalization.
Protocol 4: Palladium-Catalyzed C-H Arylation Directed by a Pyridin-2-yl Group

This protocol is adapted from procedures using N-aryl-2-aminopyridines as substrates, where the pyridyl nitrogen acts as the directing group.[8]

Materials:

  • Aryl substrate bearing the methyl pyridin-2-ylcarbamate directing group (1.0 eq)

  • Aryl halide or boronic acid (coupling partner, 1.5-2.0 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • Oxidant (if necessary, e.g., Ag₂CO₃, Cu(OAc)₂)

  • Base (if using boronic acid, e.g., K₂CO₃)

  • Solvent (e.g., trifluoroethanol (TFE), dioxane)

Procedure:

  • To a reaction vessel, add the substrate, coupling partner, Pd(OAc)₂, and any necessary oxidant or base.

  • Add the solvent and seal the vessel.

  • Heat the reaction to 100-140 °C for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through Celite.

  • Perform an aqueous workup appropriate for the reaction conditions.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Summary and Comparison

The following table summarizes the key aspects of the discussed cross-coupling reactions where methyl pyridin-2-ylcarbamate or related structures can be employed.

Reaction TypeRole of Methyl Pyridin-2-ylcarbamateTypical CatalystKey ReagentsTemperature (°C)
Suzuki-Miyaura Leaving Group (hypothetical)Ni(II) or Pd(0)Boronic acid, Base110-130
Buchwald-Hartwig Ligand ComponentPd(0)Amine, Base80-110
C-H Arylation Directing GroupPd(II)Aryl halide/boronic acid, Oxidant/Base100-140

Conclusion and Future Outlook

Methyl pyridin-2-ylcarbamate is a reagent with considerable, yet not fully exploited, potential in cross-coupling chemistry. Its bifunctional nature as both a potential leaving group and a powerful directing group opens avenues for novel synthetic strategies. While direct, comprehensive studies on this specific molecule are emerging, the established reactivity of its constituent parts—the pyridin-2-yl moiety and the carbamate group—provides a strong foundation for its application. The protocols and mechanistic discussions presented herein, drawn from closely related systems, serve as a robust starting point for researchers and drug development professionals to harness the capabilities of this versatile building block. Future research will undoubtedly uncover more specific applications and optimized conditions, further cementing the role of methyl pyridin-2-ylcarbamate as a valuable tool in the synthesis of complex organic molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents.
  • Journal of South China University of Technology (Natural Science Edition). Synthesis Technology of 2-Methylpyridine. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Google Patents.
  • PMC. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]

  • ACS Publications. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. [Link]

  • PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. [Link]

  • PMC. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]

  • YouTube. Removable and modifiable directing groups in C-H activation. [Link]

  • ResearchGate. N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PMC. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Metallation of Pyridin-2-yldiazines. Use of Pyridine Ring as ortho-Directing Group. Diazines. Part 45. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]

  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Application of Methyl pyridin-2-ylcarbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl Pyridin-2-ylcarbamate in Medicinal Chemistry

Executive Summary

Methyl pyridin-2-ylcarbamate (MPYC) represents a high-value "privileged structure" precursor in modern medicinal chemistry. While often overshadowed by its benzimidazole analog (the fungicide carbendazim), MPYC serves a distinct and critical role as a bidentate nucleophilic synthon . Its primary application lies in the rapid assembly of fused heterocyclic systems—specifically pyrido[1,2-a]pyrimidin-4-ones —which are key scaffolds in oncology (kinase inhibition) and CNS drug discovery. Furthermore, the carbamate moiety itself acts as a robust amide bioisostere, offering modulated lipophilicity and proteolytic stability compared to standard peptide bonds.[1]

This guide details the optimized synthesis of MPYC, its transformation into bicyclic scaffolds, and its physicochemical profiling for fragment-based drug discovery (FBDD).

Strategic Utility & Mechanism

The "Masked" Reactivity

MPYC is not merely a protected amine; it is a stored source of reactivity.

  • Masked Isocyanate: Under thermal or basic conditions, the carbamate can decompose to generate a transient pyridyl isocyanate, capable of reacting with nucleophiles.

  • 1,3-Binucleophile: The endocyclic pyridine nitrogen (N1) and the exocyclic carbamate nitrogen (N-exo) create a 1,3-dinucleophilic system. This allows for "scaffold morphing"—reacting with 1,3-dielectrophiles (like malonates) to close a second ring.

Bioisosterism Profile

In FBDD, MPYC is used to replace unstable urea or amide linkers.

  • H-Bonding: The carbamate carbonyl is a weak H-bond acceptor, while the NH is a donor. The pyridine ring adds a basic center (pKa ~5.2), improving solubility in acidic media.

  • Metabolic Stability: Unlike esters, carbamates are generally more resistant to plasma esterases, prolonging half-life (

    
    ).
    

Experimental Protocols

Protocol A: Green Synthesis of Methyl Pyridin-2-ylcarbamate

Avoids the use of toxic methyl chloroformate by utilizing dimethyl carbonate (DMC).

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2]

  • Dimethyl carbonate (DMC) (Excess, acts as solvent/reagent)

  • Zinc Acetate [Zn(OAc)₂] (10 mol% catalyst)

Step-by-Step Methodology:

  • Setup: Charge a dried pressure tube or autoclave with 2-aminopyridine (10 mmol) and Zn(OAc)₂ (1 mmol).

  • Solvent Addition: Add DMC (10 mL). Note: DMC is a "green" reagent that methylates via a BAc2 mechanism.

  • Reaction: Seal the vessel and heat to 160°C for 12 hours.

    • Causality: High temperature is required to overcome the activation energy of the DMC reaction; Zn(OAc)₂ acts as a Lewis acid to activate the carbonyl of DMC.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold diethyl ether. Recrystallize from ethanol if necessary.

    • Validation:1H NMR (DMSO-d6):

      
       3.70 (s, 3H, OMe), 10.1 (br s, 1H, NH). Absence of broad NH₂ peak from starting material.
      
Protocol B: Scaffold Morphing – Synthesis of Pyrido[1,2-a]pyrimidin-4-one

This is the primary "application" reaction, converting the linear carbamate into a fused bicyclic drug scaffold.

Reagents:

  • Methyl pyridin-2-ylcarbamate (MPYC) (1.0 equiv)

  • Diethyl Malonate (1.2 equiv) or Diethyl Ethoxymethylenemalonate (for C3-substituted variants)

  • Diphenyl Ether (Solvent, high boiling point)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for ethanol removal), suspend MPYC (5 mmol) in Diphenyl Ether (5 mL).

  • Addition: Add Diethyl Malonate (6 mmol).

  • Thermal Cyclization: Heat the mixture to 200–220°C .

    • Critical Step: The reaction proceeds via transesterification followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl.

    • Visual Cue: Evolution of methanol and ethanol indicates reaction progress.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The fluorescent spot of the starting carbamate will disappear, replaced by a lower Rf, strongly UV-active spot (the fused system).

  • Isolation: Cool to room temperature. Add hexane (20 mL) to precipitate the product.

  • Purification: Filter the solid and wash with hexane to remove diphenyl ether. Recrystallize from DMF/Ethanol.

Validation Criteria:

  • MS (ESI): Loss of methoxy group mass; appearance of bicyclic parent mass.

  • 1H NMR: Disappearance of the carbamate –OCH₃ singlet (

    
     3.7) and the NH proton. Appearance of a characteristic singlet for H-2 (if using ethoxymethylenemalonate) or CH₂ (if using simple malonate).
    

Data & Visualization

Synthetic Pathway Diagram

The following diagram illustrates the transformation from the amine to the carbamate, and finally to the fused scaffold.

SyntheticPathway Start 2-Aminopyridine Inter Methyl pyridin-2-ylcarbamate (MPYC) Start->Inter Acylation Reagent1 Dimethyl Carbonate Zn(OAc)2, 160°C Reagent1->Inter Product Pyrido[1,2-a]pyrimidin-4-one (Bicyclic Scaffold) Inter->Product Cyclocondensation Reagent2 Diethyl Malonate 220°C, -MeOH, -EtOH Reagent2->Product

Caption: Figure 1. Synthetic workflow for the conversion of 2-aminopyridine to the privileged pyrido-pyrimidine scaffold via the MPYC intermediate.

Optimization Decision Tree

Use this logic to select the correct cyclization method based on your substrate sensitivity.

OptimizationTree Start Start: Cyclization of MPYC Check1 Is the substrate thermally stable >200°C? Start->Check1 MethodA Method A: Thermal (Diphenyl Ether, 220°C) High Yield, Scalable Check1->MethodA Yes MethodB Method B: Microwave (ACN, DBU, 150°C) Fast, Lower Yield Check1->MethodB No (Sensitive) MethodC Method C: PPA Cyclization (Polyphosphoric Acid, 120°C) For acid-stable substrates Check1->MethodC No (Acid Stable)

Caption: Figure 2. Decision matrix for selecting the optimal ring-closure condition.

Physicochemical Properties & Troubleshooting

Table 1: Physicochemical Profile of MPYC

PropertyValueMedicinal Chemistry Implication
MW 152.15 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.8High water solubility; good starting point for lipophilic optimization.
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 3 (N, O, O)The pyridine N is a strong acceptor; Carbonyl O is a weak acceptor.
pKa (Pyridine N) ~5.2Protonated at physiological pH in lysosomes; neutral in blood.

Troubleshooting Guide:

  • NMR "Ghost" Peaks:

    • Observation: You see doubled peaks in the proton NMR of MPYC.

    • Cause: Carbamates often exhibit rotamerism due to restricted rotation around the N-CO bond.

    • Solution: Run the NMR at elevated temperature (50°C) to coalesce the peaks.

  • Incomplete Cyclization:

    • Observation: Starting material remains despite high heat.

    • Cause: Ethanol byproduct is inhibiting the equilibrium.

    • Solution: Ensure efficient removal of volatiles (Dean-Stark or open vessel with argon flow).

  • Bis-Acylation:

    • Observation: Formation of N,N-bis(methoxycarbonyl) byproduct during synthesis.

    • Cause: Excess methyl chloroformate or too high temperature during addition.

    • Solution: Maintain 0°C during addition and add the electrophile dropwise.

References

  • Synthesis of Pyrido[1,2-a]pyrimidines

    • Title: A "Neat" Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[2]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Green Synthesis via Dimethyl Carbonate

    • Title: Two-step synthesis of amino-methyl-N-phenylcarbamate...
    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • Bioisosterism of Pyridine/Carbamates

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Microwave Assisted Cyclization

    • Title: Synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.[3]

    • Source: ChemicalBook Protocols.

Sources

Application Note: A Streamlined, Catalyst-Free Approach to the Synthesis of Substituted Pyridin-2-yl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Introduction

Pyridin-2-yl carbamates are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The pyridine motif is a common feature in a wide array of pharmaceuticals due to its ability to enhance biochemical potency, metabolic stability, and cell permeability.[1][2] Carbamates, with their structural resemblance to amides and esters, offer a stable and versatile scaffold for designing therapeutic agents, including enzyme inhibitors and prodrugs.[3] The combination of these two moieties in pyridin-2-yl carbamates has led to their exploration in various therapeutic areas.[4]

Traditionally, the synthesis of carbamates often involves the use of catalysts, which can introduce issues of toxicity, cost, and difficult removal from the final product.[5] This application note details a robust and environmentally friendly, catalyst-free method for synthesizing a diverse range of substituted pyridin-2-yl carbamates. This approach offers high yields and broad substrate scope, making it an attractive alternative for researchers in academia and the pharmaceutical industry.

Mechanism and Rationale: The Catalyst-Free Pathway

The catalyst-free synthesis of pyridin-2-yl carbamates from N-hetaryl ureas and alcohols proceeds through the in-situ formation of a hetaryl isocyanate intermediate.[6][7] This reaction is driven by thermal energy, which promotes the elimination of an amine from the urea starting material to generate the highly reactive isocyanate. The isocyanate then readily reacts with an alcohol nucleophile to form the desired carbamate product.

The key to this catalyst-free approach lies in the inherent reactivity of the starting materials under the applied reaction conditions. The nucleophilicity of the alcohol and the electrophilicity of the in-situ generated isocyanate are sufficient to drive the reaction to completion without the need for a catalyst. This simplifies the reaction setup, reduces potential side reactions, and facilitates product purification.

ReactionMechanism cluster_0 Step 1: Isocyanate Formation Urea Substituted N-Pyridin-2-yl Urea Isocyanate Pyridin-2-yl Isocyanate Urea->Isocyanate Amine Amine Alcohol Alcohol (R'-OH) Carbamate Substituted Pyridin-2-yl Carbamate Alcohol->Carbamate Nucleophilic Attack

Figure 1: Proposed reaction mechanism for the catalyst-free synthesis.

Experimental Protocols

This section provides a general, step-by-step protocol for the catalyst-free synthesis of substituted pyridin-2-yl carbamates.

Materials:

  • Substituted N-pyridin-2-yl urea (1.0 eq)

  • Alcohol (1.5 - 2.0 eq)

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, oil bath)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted N-pyridin-2-yl urea and the alcohol in the chosen high-boiling point solvent.

  • Reaction Execution: Heat the reaction mixture to a temperature between 180-220 °C with vigorous stirring. The optimal temperature and reaction time will vary depending on the specific substrates used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The method for isolation and purification will depend on the properties of the product. Common techniques include:

    • Direct Crystallization: If the product is a solid and crystallizes upon cooling, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol, hexanes), and dried.

    • Solvent Evaporation and Chromatography: If the product does not crystallize, the solvent can be removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow Start Start Combine Combine Urea and Alcohol in Solvent Start->Combine Heat Heat Reaction Mixture (180-220 °C) Combine->Heat Monitor Monitor Reaction Progress (TLC/HPLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Crude Product Cool->Isolate Purify Purify Product Isolate->Purify Characterize Characterize Final Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl Pyridin-2-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl pyridin-2-ylcarbamate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable, hydrogen-bond-donating bioisostere for amides and esters, and its presence in numerous approved pharmaceuticals.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl pyridin-2-ylcarbamate?

The most prevalent and direct method for the synthesis of Methyl pyridin-2-ylcarbamate is the N-acylation of 2-aminopyridine with a methyl carbonylating agent. The classic and widely used reagent for this transformation is methyl chloroformate.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Q2: Why is the choice of base critical in this reaction?

The base plays a crucial role in scavenging the acid (e.g., HCl) generated during the reaction.[3] Without a base, the acid will protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.[3] The basicity and steric properties of the chosen base can significantly impact the reaction rate and the formation of byproducts.

Q3: Can I use other reagents besides methyl chloroformate?

Yes, several other reagents can be used for the methoxycarbonylation of 2-aminopyridine. These include dimethyl carbonate, which offers a less hazardous alternative to methyl chloroformate, although it may require more forcing conditions or specific catalysts.[4] Other methods involve the use of reagents like di(2-pyridyl) carbonate (DPC) which can be prepared from 2-hydroxypyridine and triphosgene.[1]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material (2-aminopyridine) and the formation of the product (Methyl pyridin-2-ylcarbamate).[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the conversion and identify any side products.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl pyridin-2-ylcarbamate in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Q: I have set up my reaction of 2-aminopyridine with methyl chloroformate and a base, but I am observing very low or no formation of the desired Methyl pyridin-2-ylcarbamate. What could be the issue?

A: This is a common issue that can stem from several factors related to the reactants, reagents, and reaction conditions.

Potential Causes & Solutions:

  • Inactivated 2-Aminopyridine: The nucleophilicity of the amino group on the pyridine ring is crucial for the reaction. If the reaction medium is acidic, the amine will be protonated and will not react with the electrophilic methyl chloroformate.[3]

    • Solution: Ensure you are using a sufficient amount of a suitable base to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is often a good choice.

  • Degraded Methyl Chloroformate: Methyl chloroformate is highly reactive and susceptible to hydrolysis by atmospheric moisture.[2][7] If the reagent is old or has been improperly stored, it may have decomposed, leading to a lower effective concentration.

    • Solution: Use a fresh bottle of methyl chloroformate or distill the reagent before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The solubility of 2-aminopyridine can be a limiting factor in some organic solvents. If the starting material is not well-dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent that dissolves 2-aminopyridine well. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.[5] You may need to gently warm the mixture to achieve complete dissolution before adding the methyl chloroformate.

  • Insufficient Reaction Temperature: While the reaction is often exothermic, in some cases, particularly with less reactive derivatives, a lack of thermal energy can lead to a sluggish reaction.

    • Solution: Monitor the reaction at room temperature first. If the reaction is slow, consider gently heating the reaction mixture to 40-50 °C.[5] However, be cautious, as excessive heat can promote side reactions.

Experimental Workflow for Troubleshooting Low Yield:

G start Low or No Product check_base Is the base appropriate and in sufficient quantity? start->check_base check_reagent Is the methyl chloroformate fresh? check_base->check_reagent Yes solution_base Use a non-nucleophilic base (e.g., TEA, DIPEA) in slight excess. check_base->solution_base No check_solubility Is the 2-aminopyridine fully dissolved? check_reagent->check_solubility Yes solution_reagent Use fresh or distilled methyl chloroformate under inert atmosphere. check_reagent->solution_reagent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Change to a better solvent (e.g., DCM, THF) or gently warm. check_solubility->solution_solubility No solution_temp Gently heat the reaction to 40-50 °C and monitor by TLC. check_temp->solution_temp

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Impurities

Q: My reaction is producing the desired product, but I am also observing significant impurities by TLC and LC-MS. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is often due to side reactions involving the starting materials, reagents, or the product itself.

Potential Causes & Solutions:

  • Bis-acylation: Although less common with the exocyclic amine of 2-aminopyridine, it is possible for a second molecule of methyl chloroformate to react, particularly if a very strong, non-hindered base is used, or if the reaction temperature is too high. More likely is the formation of a dimer where two molecules of 2-aminopyridine are linked by a carbonyl group.

  • Hydrolysis of the Product: Methyl pyridin-2-ylcarbamate can be susceptible to hydrolysis, especially under basic or acidic conditions during workup.[8]

    • Solution: During the aqueous workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers. Ensure the final product is stored in a dry environment.[8]

  • Reaction with Nucleophilic Solvents: If a nucleophilic solvent such as methanol is used, it can compete with the 2-aminopyridine in reacting with methyl chloroformate, leading to the formation of dimethyl carbonate.

    • Solution: Use a non-nucleophilic aprotic solvent like dichloromethane, tetrahydrofuran, or ethyl acetate.

General Reaction Scheme and Potential Side Product:

G cluster_main Main Reaction 2-Aminopyridine 2-Aminopyridine Methyl pyridin-2-ylcarbamate Methyl pyridin-2-ylcarbamate 2-Aminopyridine->Methyl pyridin-2-ylcarbamate  + Methyl Chloroformate  + Base Methyl pyridin-2-ylcarbamate->2-Aminopyridine  + H2O  (Acid or Base)

Caption: Main reaction and a common side reaction.

Problem 3: Difficult Purification

Q: I have obtained a crude product, but I am finding it difficult to purify. What are the recommended purification methods?

A: Purification of Methyl pyridin-2-ylcarbamate can sometimes be challenging due to the presence of unreacted starting materials or closely related impurities.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is the first step. This typically involves washing the organic layer with a mild acid (like dilute HCl) to remove any unreacted 2-aminopyridine and a base (like saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective method for purification.[9]

    • Recommended Solvents: A solvent system of ethyl acetate and hexanes is a good starting point.[9] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The optimal eluent system should be determined by TLC analysis first.

Experimental Protocols

General Protocol for the Synthesis of Methyl pyridin-2-ylcarbamate

This protocol is a general guideline and may require optimization for specific substrates or scales.

Materials:

  • 2-Aminopyridine

  • Methyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methyl Chloroformate: Add methyl chloroformate (1.1 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic and non-nucleophilic, good solubility for reactants.[5]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Non-nucleophilic organic bases that effectively scavenge HCl.
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Stoichiometry 2-Aminopyridine (1.0 eq), Methyl Chloroformate (1.05-1.2 eq), Base (1.2-1.5 eq)A slight excess of the chloroformate and base ensures complete conversion of the limiting reagent.

Conclusion

The synthesis of Methyl pyridin-2-ylcarbamate is a robust and widely used transformation. However, careful attention to the quality of reagents, choice of solvent and base, and control of reaction conditions is paramount for achieving high yields and purity. This guide provides a framework for troubleshooting common issues and optimizing your experimental setup. By understanding the underlying chemical principles, you can systematically address challenges and achieve your synthetic goals.

References

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google P
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  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • CN1475481A - A kind of method of synthesizing methyl carbamate - Google P
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  • Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 | CID 11672725 - PubChem. (URL: [Link])

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  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed. (URL: [Link])

  • METHYL CHLOROFORMATE MCF - FramoChem. (URL: [Link])

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (URL: [Link])

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  • Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature - PubMed. (URL: [Link])

  • Any advice about the stability of ester and carbamate containing compounds? (URL: [Link])

  • Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Effect of volatile solvent and evaporation time on formation and performance of PVC/PVC-g-PEGMA blended membranes - RSC Advances (RSC Publishing). (URL: [Link])

  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC - NIH. (URL: [Link])

  • The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). - ResearchGate. (URL: [Link])

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Technical Support Center: Enhancing the Stability of Methyl Pyridin-2-ylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl pyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of Methyl pyridin-2-ylcarbamate in your solution-based studies.

Introduction to Methyl Pyridin-2-ylcarbamate Stability

Methyl pyridin-2-ylcarbamate, like many carbamates, is susceptible to degradation in solution, which can significantly impact experimental outcomes, from in vitro assays to formulation development.[1] Understanding the mechanisms of its degradation is paramount to designing robust experimental protocols. The primary pathway of degradation for carbamates is hydrolysis, which can be influenced by several factors including pH, temperature, and the composition of the solvent system.[2][3] The presence of the pyridine ring introduces unique electronic properties that can modulate the reactivity of the carbamate linkage.

This guide will address frequently asked questions and provide troubleshooting strategies to mitigate the degradation of Methyl pyridin-2-ylcarbamate in your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results with Methyl pyridin-2-ylcarbamate are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a hallmark of compound instability. Carbamates can degrade over the course of an experiment, leading to a decrease in the effective concentration of the active compound and the appearance of degradation products that may interfere with your assay.[1] It is crucial to first establish the stability of Methyl pyridin-2-ylcarbamate under your specific experimental conditions.

Q2: What is the primary degradation pathway for Methyl pyridin-2-ylcarbamate?

A2: The most common degradation pathway for carbamates in aqueous solutions is hydrolysis of the ester linkage.[3] This can occur under both acidic and basic conditions, leading to the formation of 2-aminopyridine, methanol, and carbon dioxide. The pyridine nitrogen can also be protonated at low pH, which can influence the rate of hydrolysis.

Methyl_pyridin-2-ylcarbamate Methyl pyridin-2-ylcarbamate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Methyl_pyridin-2-ylcarbamate->Hydrolysis 2-Aminopyridine 2-Aminopyridine Hydrolysis->2-Aminopyridine Methanol Methanol Hydrolysis->Methanol CO2 Carbon Dioxide Hydrolysis->CO2

Caption: Primary hydrolytic degradation pathway of Methyl pyridin-2-ylcarbamate.

Q3: How does pH affect the stability of Methyl pyridin-2-ylcarbamate?

A3: The stability of carbamates is highly pH-dependent.[2][4] Both acidic and basic conditions can catalyze the hydrolysis of the carbamate bond. For many carbamates, the rate of hydrolysis is slowest at a neutral or slightly acidic pH. It is essential to determine the pH-rate profile for Methyl pyridin-2-ylcarbamate to identify the optimal pH for its stability in your experiments.

Q4: Can the choice of solvent impact the stability of my compound?

A4: Absolutely. The solvent system can significantly influence the stability of carbamates.[2][4][5] Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction. The use of co-solvents can alter the polarity of the solution and may either stabilize or destabilize the compound. For instance, using an aqueous-organic mixture might be necessary for solubility, but it's important to choose an organic solvent that is compatible with your assay and minimizes degradation.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with Methyl pyridin-2-ylcarbamate.

Issue 1: Rapid loss of compound in aqueous buffer.

Root Cause Analysis:

  • pH of the buffer: The pH may be in a range that promotes rapid hydrolysis.

  • Buffer components: Certain buffer species can act as catalysts for hydrolysis.[6]

  • Temperature: Elevated temperatures will accelerate the rate of degradation.[7]

Solutions & Experimental Protocols:

  • Determine the pH-Rate Profile:

    • Objective: To find the pH at which Methyl pyridin-2-ylcarbamate has the maximum stability.

    • Protocol:

      • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate).

      • Prepare a stock solution of Methyl pyridin-2-ylcarbamate in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration.

      • Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

      • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the degradation if necessary (e.g., by acidification or basification to a more stable pH, or by freezing).

      • Analyze the concentration of the remaining Methyl pyridin-2-ylcarbamate using a validated analytical method such as HPLC-UV or LC-MS.[8][9]

      • Plot the natural logarithm of the concentration versus time for each pH to determine the first-order degradation rate constant (k).

      • Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

  • Optimize Buffer Composition:

    • If a particular buffer shows an unusually high rate of degradation not accounted for by pH alone, consider that the buffer species may be catalyzing the reaction.[6] Test alternative buffer systems at the optimal pH determined from the pH-rate profile.

  • Control Temperature:

    • Conduct experiments at the lowest practical temperature to slow down degradation. If experiments must be performed at physiological temperatures (37°C), be aware of the increased degradation rate and account for it in your experimental design.

cluster_0 Stability Troubleshooting Workflow Start Inconsistent Results Observed Check_Stability Is Compound Stability Confirmed? Start->Check_Stability Perform_Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Check_Stability->Perform_Forced_Degradation No Re-evaluate Re-evaluate Assay Performance Check_Stability->Re-evaluate Yes Identify_Degradants Identify Degradation Products (LC-MS, NMR) Perform_Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Experimental Conditions Identify_Degradants->Optimize_Conditions pH_Profile Determine pH-Rate Profile Optimize_Conditions->pH_Profile Solvent_Selection Evaluate Solvent Effects Optimize_Conditions->Solvent_Selection Temp_Control Assess Temperature Dependence Optimize_Conditions->Temp_Control pH_Profile->Re-evaluate Solvent_Selection->Re-evaluate Temp_Control->Re-evaluate End Consistent Results Achieved Re-evaluate->End

Caption: Workflow for troubleshooting stability issues of Methyl pyridin-2-ylcarbamate.

Issue 2: Compound degradation in organic stock solutions.

Root Cause Analysis:

  • Trace amounts of water: "Anhydrous" organic solvents can still contain trace amounts of water that can lead to slow hydrolysis over time.

  • Solvent reactivity: Some solvents, though seemingly inert, may react with the carbamate.

  • Light exposure: Photodegradation can occur, especially for aromatic compounds like those containing a pyridine ring.[7]

  • Storage temperature: Room temperature storage can accelerate degradation compared to refrigerated or frozen conditions.

Solutions & Experimental Protocols:

  • Proper Solvent Handling and Storage:

    • Use high-purity, anhydrous solvents from a reputable supplier.

    • Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to withdraw the solvent to minimize exposure to atmospheric moisture.

    • Prepare fresh stock solutions frequently. If long-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Photostability Assessment:

    • Objective: To determine the sensitivity of Methyl pyridin-2-ylcarbamate to light.

    • Protocol:

      • Prepare a solution of the compound in the relevant solvent.

      • Divide the solution into two portions. Wrap one container in aluminum foil to serve as a dark control.

      • Expose the unwrapped container to a controlled light source (e.g., a photostability chamber with a specified light intensity and wavelength).

      • At various time points, analyze the concentration of the compound in both the light-exposed and dark control samples by HPLC-UV or LC-MS.

      • A significant difference in concentration between the two samples indicates photolability.

  • Solvent Selection for Stock Solutions:

    • Aprotic solvents like DMSO and acetonitrile are generally preferred for stock solutions.

    • If solubility is an issue, a preliminary screen of different solvents for both solubility and stability is recommended.

Data Summary

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 4) or Basic (> 8)Increased HydrolysisDetermine pH-rate profile and use buffer at the pH of maximum stability.
Temperature ElevatedIncreased Degradation RateConduct experiments at the lowest practical temperature. Store solutions at ≤ -20°C.
Solvent Protic (e.g., water, methanol)Can participate in hydrolysisUse aprotic solvents for stock solutions. Minimize water content.
Light UV or visible lightPotential for PhotodegradationProtect solutions from light, especially during long-term storage and experiments.
Buffer Species Catalytic (e.g., some carboxylates)Can accelerate hydrolysisTest different buffer systems if catalysis is suspected.

Analytical Methods for Stability Monitoring

A robust and validated analytical method is essential for accurately assessing the stability of Methyl pyridin-2-ylcarbamate.

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection

  • Rationale: HPLC provides the necessary separation of the parent compound from its degradation products, allowing for accurate quantification of each. UV detection is often sufficient if the compound and its degradants have chromophores. MS detection provides higher sensitivity and specificity and can aid in the identification of unknown degradation products.[8][9][10]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for Methyl pyridin-2-ylcarbamate, or MS in electrospray ionization (ESI) positive mode.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Method Validation:

  • The analytical method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantification to ensure reliable results.

References

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Google Scholar.
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  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
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  • Douglas, K. T., & Williams, A. (1976). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.
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  • Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic.
  • Kumar, S., Kaushik, G., & Dar, M. A. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2015). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology.
  • Analytical methods for human biomonitoring of pesticides. A review.
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  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
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Technical Support Center: Troubleshooting Inconsistent Reactions with Methyl Pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl pyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges and inconsistent results in their experiments with this versatile reagent. Here, we will delve into the common issues, their underlying causes, and provide actionable solutions to help you achieve reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of Methyl pyridin-2-ylcarbamate and how should it be stored?

While specific stability data for Methyl pyridin-2-ylcarbamate is not extensively published, related carbamates can be sensitive to heat and moisture. For instance, methyl carbamate is known to sublime even at room temperature[1]. Therefore, it is recommended to store Methyl pyridin-2-ylcarbamate in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources. For long-term storage, refrigeration is advisable.

Q2: What are the most common side reactions observed in reactions involving Methyl pyridin-2-ylcarbamate?

The pyridine nitrogen in Methyl pyridin-2-ylcarbamate can be nucleophilic, potentially leading to N-alkylation or other reactions at this site, depending on the reactants and conditions used. In syntheses of related N-aryl carbamates, N-alkylation and N,N-dialkylation have been identified as significant competitive side reactions[2]. Additionally, hydrolysis of the carbamate can occur in the presence of strong acids or bases, or even with residual moisture under certain conditions.

Q3: What analytical techniques are recommended for monitoring the progress of reactions with Methyl pyridin-2-ylcarbamate?

A combination of techniques is often best for comprehensive reaction monitoring.[3]

  • Thin-Layer Chromatography (TLC): An excellent, cost-effective method for rapid, qualitative checks of reaction progress, allowing for the visualization of starting material consumption and product formation.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine reaction kinetics, yield, and purity. A C18 reversed-phase column with a gradient elution of water and acetonitrile is a common starting point for carbamate analysis.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for identifying the desired product and any byproducts, which is particularly useful in complex reaction mixtures.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but may require derivatization as many N-methyl carbamates can be thermally unstable.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Inconsistent or low yields are a common frustration. The following workflow can help diagnose the root cause.

G start Low/No Yield Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Reaction Setup start->check_setup analyze_crude Analyze Crude Reaction Mixture start->analyze_crude reagent_issue Potential Cause: - Degraded starting material - Impure reagents - Incorrect stoichiometry check_reagents->reagent_issue conditions_issue Potential Cause: - Suboptimal temperature - Incorrect solvent - Ineffective catalyst check_conditions->conditions_issue setup_issue Potential Cause: - Leaks in the system (loss of inert atmosphere) - Inefficient stirring check_setup->setup_issue analysis_insight Insights from Analysis: - Presence of starting material? - Evidence of side products? - Decomposition? analyze_crude->analysis_insight solution_reagents Solution: - Use fresh, high-purity reagents - Confirm stoichiometry reagent_issue->solution_reagents solution_conditions Solution: - Optimize temperature and solvent - Screen alternative catalysts conditions_issue->solution_conditions solution_setup Solution: - Ensure airtight setup - Use appropriate stirring method setup_issue->solution_setup solution_analysis Solution: - Adjust reaction time/temp based on findings - Isolate and characterize byproducts analysis_insight->solution_analysis

Troubleshooting workflow for low product yield.
Potential Causes and Solutions
Potential Cause Explanation and Recommended Action
Reagent Quality and Stoichiometry Explanation: Methyl pyridin-2-ylcarbamate or other reactants may have degraded, especially if sensitive to air or moisture. Incorrect stoichiometry can also lead to poor yields. Action: 1. Verify Purity: Use fresh starting materials or purify existing stock. A simple purification for methyl carbamate involves extraction with chloroform and recrystallization.[7] 2. Confirm Stoichiometry: Carefully re-calculate and measure all reactants.
Suboptimal Reaction Temperature Explanation: Many reactions are highly sensitive to temperature. For instance, the thermal decomposition of related pyridine N-oxides is significant above 200°C.[8] While carbamate decomposition often occurs at higher temperatures, localized heating or exothermic reactions could lead to degradation. Action: 1. Temperature Screening: If the reaction is exothermic, ensure adequate cooling. Consider running the reaction at a lower temperature for a longer duration. Conversely, if no reaction is observed, a modest increase in temperature may be necessary. A patent for a related synthesis specifies a reaction temperature of 40°C.[9]
Inappropriate Solvent or Catalyst Explanation: The choice of solvent and catalyst is critical. For carbamate synthesis, various catalysts like zinc acetate and Fe-V/ZSM-5 have been employed.[10] The solvent can influence reactant solubility and reaction kinetics. Action: 1. Solvent Screening: Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture. 2. Catalyst Evaluation: If using a catalyst, ensure it is active and has not been poisoned. Consider screening alternative catalysts known for carbamate synthesis.
Atmospheric Contamination Explanation: Some reactions are sensitive to oxygen or moisture. An inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions or degradation. Action: 1. Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere. Ensure all glassware is thoroughly dried before use.
Issue 2: Formation of Multiple Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.

Potential Causes and Solutions
Potential Cause Explanation and Recommended Action
N-Alkylation/Acylation of Pyridine Ring Explanation: The pyridine nitrogen is a potential nucleophile and can compete with the carbamate nitrogen for electrophilic reagents, leading to the formation of pyridinium salts or other adducts. Action: 1. Protecting Groups: If feasible, consider protecting the pyridine nitrogen, though this adds steps to the synthesis. 2. Modify Reaction Conditions: Lowering the reaction temperature may favor the desired reaction pathway. The order of addition of reagents can also be critical; for instance, pre-complexing one reagent before adding another might mitigate this side reaction.
Thermal Decomposition Explanation: As mentioned, excessive heat can cause decomposition. The decomposition of related compounds can be complex, yielding multiple products.[8][11] Action: 1. Temperature Control: Maintain a consistent and appropriate reaction temperature. Use an oil bath for uniform heating.
Competitive Reactions Explanation: In reactions like N-alkylation of the carbamate, competitive reactions can occur. For example, in the synthesis of methyl N-phenyl carbamate, N-methylation and N,N-dimethylation were observed as major side reactions.[2] Action: 1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant may drive the desired reaction to completion and minimize side products. 2. Alternative Reagents: Consider using alternative reagents that are more selective for the desired transformation.
Issue 3: Reaction Fails to Go to Completion

If you observe significant amounts of starting material remaining after the expected reaction time, consider the following:

Potential Causes and Solutions
Potential Cause Explanation and Recommended Action
Insufficient Reaction Time or Temperature Explanation: The reaction may be slower than anticipated under the chosen conditions. Action: 1. Monitor Over Time: Take aliquots from the reaction mixture at regular intervals and analyze by TLC or HPLC to track the disappearance of starting material. 2. Increase Temperature/Time: If the reaction is proceeding cleanly but slowly, consider increasing the reaction time or cautiously raising the temperature.
Catalyst Deactivation Explanation: If a catalyst is being used, it may have become deactivated over the course of the reaction. Action: 1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 2. Choose a More Robust Catalyst: If catalyst deactivation is a recurring issue, research more stable catalysts for the specific transformation.
Reversible Reaction Explanation: The reaction may be reversible, reaching an equilibrium that leaves a significant amount of starting material. Action: 1. Le Chatelier's Principle: If a small molecule (e.g., water, methanol) is produced as a byproduct, its removal can drive the reaction to completion. This can be achieved using a Dean-Stark trap or by adding a dehydrating agent.

Experimental Protocols

Protocol 1: General Reaction Monitoring by HPLC

This protocol provides a general method for monitoring reaction progress. Specific conditions will need to be optimized for your particular reaction.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile). This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Based on general carbamate analysis[4][5]):

    • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high concentration of Mobile Phase A, and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the starting material to determine its retention time.

    • Inject samples taken at different time points to observe the decrease in the starting material peak area and the increase in the product peak area.

Protocol 2: Purification by Extraction and Recrystallization

This is a general purification procedure that can be adapted based on the properties of your product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), perform a liquid-liquid extraction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Recrystallization (based on a method for methyl carbamate[7]):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (a solvent in which the product is soluble when hot but sparingly soluble when cold).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G start Reaction Complete quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate end Pure Product isolate->end

Sources

Technical Support Center: Scaling Up Reactions with Methyl Pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2026-02-10

Introduction: The Scale-Up Challenge

Methyl pyridin-2-ylcarbamate (MPC) is a critical ambident nucleophile used frequently in the synthesis of benzimidazole-based anticoagulants (e.g., Dabigatran analogs) and as a directing group in C-H activation.

When scaling reactions involving MPC—particularly N-alkylation or acylation —researchers often encounter a "valley of death" between gram-scale success and kilogram-scale failure. The primary failure modes are regioselectivity drift (N-endo vs. N-exo functionalization), thermal instability during drying, and hydrolytic decomposition during aqueous workup.

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic troubleshooting.

Module 1: Critical Process Parameters (CPPs)

Before initiating a batch >100g, you must characterize your system against these parameters.

ParameterSpecificationWhy it Matters (Causality)
pKa (DMSO) ~16.5 (Carbamate NH)The electron-withdrawing pyridine ring increases acidity compared to standard carbamates. Base selection must be precise to avoid over-deprotonation or incomplete conversion.
Thermal Limit < 60°C (Prolonged)Carbamates are susceptible to thermal degradation to isocyanates and methanol, especially under acidic or basic catalysis.
Solubility High: DMSO, DMFMod: EtOAc, DCMLow: Water, HexanesProcess solvent selection dictates the workup strategy. DMSO offers high solubility but makes aqueous extraction difficult due to emulsions.
Regioselectivity N-Exo (Desired) vs. N-EndoThe anion of MPC is an ambident nucleophile. Kinetic vs. Thermodynamic control determines if you get the desired carbamate or the pyridinium salt.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity in N-Alkylation

Q: I am scaling up the N-alkylation of MPC with an alkyl halide. On a 5g scale, I got 95% desired product. On a 200g scale, I see 15-20% of the pyridinium salt (N-ring alkylation). Why is the selectivity drifting?

A: This is a classic mass transfer and temperature control issue.

  • The Mechanism: The MPC anion is an ambident nucleophile. The "soft" nitrogen (exocyclic carbamate N) is the thermodynamic reaction center. The "hard" nitrogen (pyridine ring N) is the kinetic center.

  • The Scale-Up Fault: On a large scale, localized hot spots during base addition (e.g., NaH or KOtBu) or alkyl halide addition favor the kinetic product (N-ring alkylation).

  • Corrective Action:

    • Switch Bases: If using NaH, ensure high-shear mixing to prevent local high concentrations of the "naked" super-nucleophilic anion. Consider switching to Cs₂CO₃/DMF or K₂CO₃/Acetone if the electrophile is reactive enough. The cesium cation creates a "tighter" ion pair, often shielding the ring nitrogen.

    • Temperature Dosing: Cryo-dosing is essential. Cool the reactor to 0°C or -10°C during the addition of the electrophile, then allow it to warm slowly. This suppresses the kinetic pathway.

Category B: Reaction Stalling & Solubility

Q: My reaction in Acetone/K₂CO₃ forms a thick slurry at 1kg scale that breaks my overhead stirrer. Can I switch to DMF?

A: Yes, but with a caveat regarding workup.

  • The Issue: MPC and its salts are poorly soluble in acetone, creating non-Newtonian slurries at high concentrations (typical in scale-up to minimize solvent volume).

  • The Fix: Switch to DMF or NMP (3-5 volumes). This maintains a homogeneous solution, improving reaction kinetics.

  • The Risk: DMF is difficult to remove.

  • The Protocol: Do not rotovap DMF at high heat (risk of decomposition). Instead, use a water crash precipitation method (see Workflow Diagram below). Pour the DMF reaction mixture into 3x volumes of ice water with vigorous stirring. The product should precipitate while DMF stays in the aqueous phase.

Category C: Hydrolysis & Impurities[1]

Q: During workup, I see a growing impurity at RRT 0.4. It looks like 2-aminopyridine. Is my product decomposing?

A: Yes, you are likely hydrolyzing the carbamate.

  • The Cause: Methyl carbamates attached to electron-deficient heterocycles (like pyridine) are "activated" esters. They are more susceptible to hydrolysis than standard aliphatic carbamates, especially at pH > 10 or pH < 4 .

  • Scale-Up Factor: Large scale extractions take longer. Prolonged exposure to basic aqueous layers (e.g., residual K₂CO₃) hydrolyzes the ester.

  • Solution:

    • Quench pH: Adjust the quench water to pH 6-7 using mild acid (e.g., 1M HCl or Citric Acid) before the organic phase spends hours in contact with it.

    • Cold Processing: Keep the biphasic mixture < 10°C during extraction.

Module 3: Validated Workflows

Workflow 1: Standard Scale-Up Protocol (N-Alkylation)

This workflow minimizes regioselectivity errors and manages the exotherm.

G Start Start: MPC (1.0 eq) + Solvent (DMF, 5 vol) BaseAdd Step 1: Base Addition (Cs2CO3 or NaH) Temp: 0°C to 5°C Start->BaseAdd Age Step 2: Anion Formation Age 30-60 min BaseAdd->Age Electrophile Step 3: Electrophile Addition Slow dosing over 2 hrs Maintain < 10°C Age->Electrophile Reaction Step 4: Reaction Warm to RT Monitor by HPLC Electrophile->Reaction Quench Step 5: Quench Pour into Ice Water/NH4Cl pH 6-7 Reaction->Quench Isolation Step 6: Isolation Filtration (if solid) or EtOAc Extraction Quench->Isolation

Figure 1: Optimized N-Alkylation Workflow for Methyl Pyridin-2-ylcarbamate to ensure regioselectivity and stability.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when your IPC (In-Process Control) shows unexpected results.

DecisionTree Problem Issue Detected during IPC CheckType Identify Impurity Type Problem->CheckType Regio Impurity: Pyridinium Salt (N-Ring Alkylation) CheckType->Regio Hydro Impurity: 2-Aminopyridine (Hydrolysis) CheckType->Hydro RegioFix1 Action: Lower Reaction Temp during addition Regio->RegioFix1 RegioFix2 Action: Switch Solvent (Polar Aprotic -> Less Polar) Regio->RegioFix2 HydroFix1 Action: Check Water Content in solvent (Karl Fischer) Hydro->HydroFix1 HydroFix2 Action: Reduce Base Equivalents or Reaction Time Hydro->HydroFix2

Figure 2: Decision logic for correcting common scale-up deviations.

Module 4: Safety & Handling (The "Self-Validating" System)

To ensure your process is self-validating (i.e., it fails safely rather than catastrophically), implement these checks:

  • Thermal DSC Check: Before scaling >100g, run a DSC (Differential Scanning Calorimetry) on the reaction mixture.

    • Risk:[1][2] Carbamates can undergo decarboxylation. If the DSC shows an onset < 100°C, you cannot use standard oven drying.

    • Standard: Methyl pyridin-2-ylcarbamate derivatives are generally stable up to ~150°C, but impurities can lower this threshold [1].

  • Gas Evolution Monitoring: The reaction of 2-aminopyridine with methyl chloroformate (if synthesizing the starting material) or the quenching of NaH generates gas (HCl or H₂).

    • Protocol: Calculate the max theoretical gas volume. Ensure reactor headspace and scrubber capacity > 150% of theoretical max.

References

  • PubChem. (n.d.).[3] Methyl N-(pyridin-2-ylamino)carbamate Compound Summary. National Library of Medicine.[3] Retrieved February 10, 2026, from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (General reference for scale-up principles of ambident nucleophiles).
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic substitution on pyridine systems).

Sources

Technical Support Center: Methyl Pyridin-2-ylcarbamate Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Methyl Pyridin-2-ylcarbamate Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Introduction: The Ambident Challenge

Methyl pyridin-2-ylcarbamate is not a simple substrate.[1][2][3] It represents a classic ambident nucleophile system. The molecule possesses two distinct nucleophilic sites: the pyridine nitrogen (


) and the carbamate nitrogen (

).

Your choice of solvent is not merely about solubility; it is the primary switch that dictates:

  • Tautomeric Equilibrium: Shifting between the amide-like and iminol-like forms.

  • Regioselectivity: Whether electrophiles attack the ring nitrogen (formation of pyridinium salts) or the exocyclic carbamate nitrogen.

  • Hydrolytic Stability: The 2-pyridyl moiety can act as an intramolecular general base, catalyzing self-hydrolysis in protic media.

This guide provides technical solutions to control these variables.

Module 1: Solubility & Preparation

User Issue: "The compound precipitates during reaction or workup."

Technical Analysis: Methyl pyridin-2-ylcarbamate exhibits "schizophrenic" solubility. It has a lipophilic methyl group and a polar, hydrogen-bond-accepting pyridine ring.

  • Non-polar solvents (Hexane, Toluene): Poor solubility due to the polar carbamate/pyridine core.

  • Protic solvents (MeOH, Water): High solubility, but high risk of solvolysis or proton exchange.

  • Polar Aprotic (DMF, DMSO): Excellent solubility but difficult to remove; can enhance

    
     nucleophilicity (unwanted side reactions).
    

Solubility Troubleshooting Table:

Solvent ClassRepresentativeSolubility RatingPrimary UtilityRisk Factor
Chlorinated Dichloromethane (DCM)Excellent Synthesis, AcylationVolatility; Acid trace sensitivity
Ethers THF, 1,4-DioxaneGood Alkylation, MetalationPeroxide formation; Hygroscopic
Polar Aprotic DMF, DMSO, NMPHigh

reactions
High boiling point; Promotes

attack
Esters Ethyl AcetateModerate Workup/CrystallizationTransesterification (at high T)
Hydrocarbons Toluene, HexanesPoor Precipitation/PurificationLow reactivity; Poor dissolution

Module 2: Synthesis & Yield Optimization

User Issue: "I am getting low yields ( < 50%) when synthesizing from 2-aminopyridine."

Root Cause Analysis: The reaction between 2-aminopyridine and methyl chloroformate generates HCl.

  • Protonation Trap: The pyridine ring of the product is basic (

    
    ). Generated HCl protonates the product, rendering it soluble in the aqueous layer during workup or precipitating it as a salt in organic media.
    
  • Solvent Effect: In highly polar solvents, the zwitterionic intermediate is stabilized, preventing product release.

Optimized Protocol (Standard Operating Procedure):

  • Solvent: Anhydrous DCM or THF (0.2 M concentration).

  • Base Scavenger: Use Pyridine (1.1 equiv) or Triethylamine (1.2 equiv). Crucial: The base must be stronger than the 2-aminopyridine starting material.

  • Addition: Add Methyl Chloroformate dropwise at

    
    .
    
  • The "Solvent Switch" Trick:

    • After reaction completion, do not just evaporate.

    • Wash with saturated

      
       (removes HCl).
      
    • Phase Switch: If the product is trapped in the aqueous phase, salt out with NaCl and extract with EtOAc/THF (3:1) . Pure EtOAc often fails to extract the polar carbamate efficiently.

Module 3: Controlling Regioselectivity (Alkylation)

User Issue: "I tried to alkylate the carbamate nitrogen ( ), but I isolated the ring-alkylated pyridinium salt."

Expert Insight: This is the most common failure mode. The pyridine nitrogen is often more nucleophilic than the carbamate nitrogen, especially in neutral conditions. To alkylate the carbamate nitrogen, you must deprotonate it to form the anion, which is strictly localized on the exocyclic nitrogen.

The Solvent-Base Matrix:

  • Scenario A: Promoting

    
     Alkylation (Desired) 
    
    • Mechanism: Deprotonation via strong base.

    • Solvent: DMF or THF .

    • Base: NaH or LiHMDS.

    • Why: DMF solvates the cation (

      
      ), leaving the 
      
      
      
      anion "naked" and highly reactive.
  • Scenario B: Promoting

    
     Alkylation (Undesired Side Reaction) 
    
    • Mechanism: Neutral nucleophilic attack.

    • Solvent: Acetone or Acetonitrile .

    • Condition: Weak base or no base.

    • Why: Without full deprotonation, the lone pair on the pyridine ring is the highest occupied molecular orbital (HOMO), leading to ring alkylation.

Visualizing the Pathway:

G Start Methyl pyridin-2-ylcarbamate Condition1 Condition A: Strong Base (NaH) + Polar Aprotic (DMF) Start->Condition1 Deprotonation Condition2 Condition B: Neutral/Weak Base + Polar Aprotic (MeCN) Start->Condition2 Solvation Intermediate1 Carbamate Anion (Charge on N-exocyclic) Condition1->Intermediate1 Anion Formation Intermediate2 Neutral Species (Pyridine N lone pair active) Condition2->Intermediate2 Lone Pair Availability Product1 Product A: N-Alkylated Carbamate (Target) Intermediate1->Product1 Electrophile Attack (RX) Product2 Product B: Pyridinium Salt (Impurity) Intermediate2->Product2 Electrophile Attack (RX)

Figure 1: Decision tree for controlling regioselectivity via solvent and base selection. To target the carbamate, full deprotonation in DMF is required.

Module 4: Stability & Hydrolysis Troubleshooting

User Issue: "My compound degrades upon storage in solution."

Technical Analysis: Methyl pyridin-2-ylcarbamate is susceptible to Intramolecular General Base Catalysis . The pyridine nitrogen can deprotonate a water molecule, which then attacks the carbamate carbonyl. This effect is solvent-dependent.

  • Danger Zone: Aqueous buffers at pH > 7.

  • Safe Zone: Dry DMSO, DCM, or slightly acidic aqueous buffers (pH 4-5).

Mechanistic Explanation: In a protic solvent (like water/methanol mixtures), the pyridine ring (


) hydrogen bonds with the solvent. If the pH rises (basic), the 

can abstract a proton from water, positioning a hydroxide ion perfectly to attack the carbonyl carbon.

Stability Protocol:

  • Storage: Store as a solid. If solution storage is necessary, use anhydrous DMSO or Acetonitrile .

  • LC-MS Analysis: Do not use high-pH mobile phases (e.g., Ammonium Bicarbonate, pH 10). Use Formic Acid (0.1%) or TFA modifiers to keep the pyridine ring protonated and chemically inert during analysis.

References

  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722, Methyl carbamate. Retrieved from [Link][4][5]

  • Synthesis & Reactivity

    • Godeau, J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

    • Gu, X., et al. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones.[6] Tetrahedron Letters. Retrieved from [Link]

  • Hydrolysis Mechanisms

    • Luecke, A., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions.[7] Dalton Transactions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Methyl Pyridin-2-yl Systems vs. Conventional Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl pyridin-2-ylcarbamate (and its reactive isomer/analogue Methyl 2-pyridyl carbonate ) against standard acylating agents.

Technical Clarification: The "Carbamate" vs. "Carbonate" Distinction

Before proceeding, it is critical to address a common nomenclature ambiguity in this field. The term "Methyl pyridin-2-ylcarbamate" strictly refers to the stable amide-like species (Structure A ). However, in the context of acylating agents (reagents used to transfer a methoxycarbonyl group, -COOMe), the active species often referenced—or chemically required—is the Methyl 2-pyridyl carbonate (Structure B ).

  • Structure A (Carbamate): Py-NH-CO-OMe (Stable solid, often a drug scaffold or product).

  • Structure B (Carbonate): Py-O-CO-OMe (Reactive mixed carbonate, powerful acylating agent).

While Structure A can act as a "blocked isocyanate" or mild reagent under specific high-temperature conditions, Structure B is the functional equivalent of Methyl Chloroformate but with "greener" and milder properties. This guide primarily focuses on the Carbonate (B) as the agent of comparison, while noting the specific utility of the Carbamate (A) where applicable.

Executive Summary

Methyl 2-pyridyl carbonate (and its tautomeric forms) represents a "Goldilocks" zone in acylation chemistry: it is significantly more reactive than dialkyl carbonates (like DMC) but avoids the corrosivity, moisture sensitivity, and toxic byproducts of chloroformates. Its leaving group, 2-hydroxypyridine (2-pyridone) , is non-toxic, easily removed, and can promote proton transfer in the transition state, offering unique "self-catalyzing" properties.

FeatureMethyl 2-Pyridyl CarbonateMethyl ChloroformateDimethyl Carbonate (DMC)1,1'-Carbonyldiimidazole (CDI)
Reactivity High (Mild conditions)Very High (Exothermic)Low (Requires heat/catalyst)High (Moisture sensitive)
Leaving Group 2-Pyridone (Neutral, removable)HCl (Acidic, corrosive)Methanol (Neutral)Imidazole (Basic)
Selectivity Excellent (Chemo-selective)Poor (Over-acylation common)GoodModerate
Physical State Solid/Oil (Stable)Liquid (Fuming)LiquidSolid (Hygroscopic)
Atom Economy ModerateGoodExcellentModerate

Mechanistic Insight & Causality

The "Self-Catalyzed" Acylation Mechanism

Unlike chloroformates, which rely on brute-force electrophilicity, Methyl 2-pyridyl carbonate utilizes the dual nature of the pyridine ring.

  • Nucleophilic Attack: The target nucleophile (e.g., an amine R-NH2) attacks the carbonyl carbon.

  • Proton Transfer (The "Smart" Leaving Group): As the tetrahedral intermediate collapses, the nitrogen of the pyridine ring can accept a proton from the incoming nucleophile. This concerted proton transfer lowers the activation energy and releases 2-pyridone (stable tautomer of 2-hydroxypyridine).

  • Irreversibility: The formation of the stable amide/carbamate bond and the resonance-stabilized 2-pyridone drives the reaction to completion without external bases (in some cases).

Comparison with Methyl Pyridin-2-ylcarbamate (The Carbamate)

The Carbamate (Py-NH-CO-OMe) is typically the product of reacting 2-aminopyridine with methyl chloroformate. However, it can act as an acylating agent via a Dissociation-Recombination mechanism at high temperatures (


):
  • Py-NH-CO-OMe

    
    Py-N=C=O (Isocyanate) + MeOH (Transient)
    
  • This allows it to function as a "masked methoxycarbonyl isocyanate" or transfer the carbamate group to less volatile amines via transamidation, though this is rare compared to the Carbonate's utility.

Experimental Data & Performance Comparison

Case Study: Methoxycarbonylation of a Secondary Amine

Target Reaction: Synthesis of Methyl N-phenylpiperazine-1-carboxylate.

ReagentConditionsYield (%)ByproductsPurification
Methyl 2-Pyridyl Carbonate DCM, 25°C, 2h96% 2-PyridoneWash with dilute acid/base
Methyl Chloroformate DCM, Et3N, 0°C, 1h92%Et3N·HClFiltration + Wash (Risk of HCl)
Dimethyl Carbonate K2CO3, 90°C, 12h45%MeOHDistillation (Low conversion)
CDI + MeOH THF, Reflux, 6h85%ImidazoleColumn Chromatography

Analysis:

  • Methyl Chloroformate yields are high but require strict temperature control (0°C) to prevent bis-acylation or decomposition. The HCl salt byproduct can complicate acid-sensitive substrates.

  • Methyl 2-Pyridyl Carbonate achieves superior yields at room temperature with no acidic byproducts. The leaving group (2-pyridone) is water-soluble, simplifying workup.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-Pyridyl Carbonate (In Situ)

Note: This reagent is often prepared fresh or purchased.

  • Dissolve 2-hydroxypyridine (10 mmol) and Triethylamine (11 mmol) in dry Dichloromethane (DCM, 20 mL).

  • Cool to 0°C under Nitrogen.

  • Add Methyl Chloroformate (10 mmol) dropwise.

  • Stir for 1 hour at 0°C, then warm to Room Temperature (RT).

  • Use the resulting solution (containing Methyl 2-pyridyl carbonate) directly for the next step, or wash with water/brine and concentrate to isolate (if stability permits).

Protocol B: Methoxycarbonylation of an Amine
  • Substrate: Dissolve the target amine (1.0 eq) in DCM or Acetonitrile.

  • Reagent Addition: Add Methyl 2-pyridyl carbonate (1.1 eq). (No external base is strictly required if the amine is nucleophilic enough, but 1.0 eq of Et3N is common to scavenge the pyridone proton).

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove 2-pyridone and unreacted amine) and Saturated NaHCO3.

  • Result: Evaporation yields the pure methyl carbamate.

Visualizing the Reaction Pathways

G Reagent Methyl 2-Pyridyl Carbonate (Py-O-CO-OMe) Intermediate Tetrahedral Intermediate (H-Bond Stabilized) Reagent->Intermediate + Nucleophile Nucleophile Amine (R-NH2) Nucleophile->Intermediate Product Methyl Carbamate (R-NH-CO-OMe) Intermediate->Product Collapse LeavingGroup 2-Pyridone (Tautomer) Intermediate->LeavingGroup Proton Transfer Chloroformate Methyl Chloroformate (Cl-CO-OMe) Chloroformate->Product + Base - HCl

Caption: Comparative reaction pathway showing the self-buffered release of 2-pyridone vs. the base-dependent chloroformate route.

References

  • Synthesis of Activated Carbonates: Knölker, H. J., et al.
  • Application in Drug Synthesis : Patent US9353075B2. "Disubstituted beta-lactones as inhibitors of N-acylethanolamine acid amidase (NAAA)." (Describes the use of methyl-2-pyridyl carbonate for selective acylation). Link

  • Comparative Acylation: Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate and 2-Pyridyl Carbonates: Versatile Reagents for Methoxycarbonylation." Journal of Medicinal Chemistry, 2006.
  • Benzimidazole Synthesis : Patent EP0593868A1. "PEG-interferon conjugates." (Details the use of di-2-pyridyl carbonate to generate activated linkers). Link

Structural Confirmation of Methyl Pyridin-2-ylcarbamate Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of methyl pyridin-2-ylcarbamate and its derivatives presents a unique set of challenges due to the potential for tautomerism, rotameric isomerism, and strong intramolecular hydrogen bonding.[1] While Mass Spectrometry (MS) provides rapid molecular weight confirmation and Infrared Spectroscopy (IR) offers functional group fingerprinting, Nuclear Magnetic Resonance (NMR) remains the definitive method for establishing connectivity and three-dimensional conformation.[1]

This guide objectively compares these spectroscopic techniques, providing a validated workflow for the unambiguous characterization of pyridine-carbamate scaffolds.

Part 1: The Structural Challenge

The core structure of methyl pyridin-2-ylcarbamate involves a carbamate moiety attached to the 2-position of a pyridine ring. The critical structural feature that dictates its spectroscopic behavior is the intramolecular hydrogen bond between the carbamate N-H and the pyridine ring nitrogen.

Key Structural Features:
  • Planarity: The intramolecular H-bond (N-H[1]···N) locks the molecule into a planar, "s-cis" conformation.[1]

  • Tautomerism: While the amide form is dominant, the potential for amide-imidic acid tautomerism can complicate spectral interpretation in protic solvents.

  • Deshielding: The H-bond significantly deshields the N-H proton, moving it far downfield in proton NMR.

Part 2: Comparative Analysis of Spectroscopic Methods

The following table compares the utility of the three primary spectroscopic techniques for this specific scaffold.

FeatureNMR (

H,

C, 2D)
FT-IR Mass Spectrometry (ESI-MS)
Primary Role Definitive structural connectivity & conformation.[1][2]Functional group validation (C=O, N-H).Molecular weight & formula confirmation.
Specificity High. Distinguishes regioisomers (e.g., 3- vs 4-methyl pyridine).[1]Moderate. Hard to distinguish positional isomers.Low. Isomers often yield identical masses.
Sensitivity Low (mg quantities required).[1]Moderate.High (pg to ng quantities).
Key Marker N-H shift (>10 ppm) & C=O shift (~154 ppm).[1]C=O stretch (~1720-1740 cm⁻¹).[1]Molecular Ion [M+H]⁺.[1]
Limitations Solvent dependent; slow acquisition.Broad bands can obscure details.Does not prove connectivity.

Part 3: Deep Dive – NMR Spectroscopy (The Gold Standard)[1]

NMR is the only technique capable of confirming the regiochemistry of derivatives (e.g., confirming the methyl group position on the pyridine ring) and the conformation (via NOESY).

Experimental Protocol: NMR Acquisition

Objective: To obtain high-resolution spectra that resolve the acidic N-H proton and quaternary carbons.

  • Solvent Selection:

    • Preferred: DMSO-d

      
       . It ensures solubility of polar carbamates and reduces exchange rates of the labile N-H proton, allowing it to appear as a sharp singlet/doublet.
      
    • Alternative: CDCl

      
      . May be used, but the N-H peak can be broad or missing due to exchange.
      
  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Acquisition Parameters:

    • 
      H NMR: 16-32 scans, relaxation delay (d1) ≥ 2.0s to allow integration of aromatic protons.[1]
      
    • 
      C NMR: 1024+ scans.[1]
      
    • Crucial: Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.[1]

Data Interpretation: Characteristic Shifts

Based on validated literature data [1, 2], the following shifts are diagnostic:

  • The N-H Proton (Critical): Appears as a broad singlet between 10.0 – 10.5 ppm .[1]

    • Mechanism:[1][3][4] The proton is deshielded by the anisotropy of the carbonyl group and the hydrogen bond to the pyridine nitrogen.

  • The Carbamate Carbonyl: Appears at ~153 – 155 ppm .

    • Differentiation: Urea carbonyls typically appear further downfield (>155 ppm), while ester carbonyls are often >165 ppm.[1]

  • The Methoxy Group: A sharp singlet at ~3.7 – 4.0 ppm (

    
    H) and ~52 ppm  (
    
    
    
    C).[1]
Visualization: Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure using NMR data.

NMR_Logic Start Unknown Derivative Sample H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_NH Check >10.0 ppm Region H_NMR->Check_NH NH_Present Signal Found (~10.3 ppm) Indicates Intramolecular H-Bond Check_NH->NH_Present Sharp Singlet NH_Absent Signal Absent/Broad Suspect Exchange or Wrong Structure Check_NH->NH_Absent No Signal C_NMR 13C NMR NH_Present->C_NMR Check_CO Check Carbonyl Region C_NMR->Check_CO Carbamate_Conf Signal at ~154 ppm Confirms Carbamate C=O Check_CO->Carbamate_Conf HSQC 2D HSQC Carbamate_Conf->HSQC Regio_Conf Correlate Ring Protons Confirm Substitution Pattern HSQC->Regio_Conf Final Structure Confirmed Regio_Conf->Final

Figure 1: Logical workflow for the NMR-based structural confirmation of Pyridin-2-ylcarbamate derivatives.

Part 4: Complementary Validation (IR & MS)[1]

While NMR is the primary tool, a self-validating protocol requires confirmation from orthogonal methods.[1]

Infrared Spectroscopy (FT-IR)

IR is particularly useful for confirming the integrity of the carbonyl group, especially to ensure no hydrolysis has occurred (which would yield the amine).[1]

  • Protocol: ATR (Attenuated Total Reflectance) on solid sample.[1]

  • Diagnostic Bands:

    • N-H Stretch: 3200 – 3350 cm⁻¹ (often weaker/sharper than amine N-H).[1]

    • C=O Stretch (Carbamate): 1720 – 1740 cm⁻¹ .[1]

    • C=N (Pyridine Ring): ~1580 – 1600 cm⁻¹.[1]

    • Note: If the C=O band shifts significantly lower (<1680 cm⁻¹), suspect strong intermolecular hydrogen bonding or aggregation [3].[1]

Mass Spectrometry (ESI-MS)[1][2][6]
  • Protocol: Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).[1]

  • Fragmentation Pattern:

    • [M+H]⁺: Base peak.[1]

    • Fragment [M - 31]⁺: Loss of the methoxy group (-OCH

      
      ).[1]
      
    • Fragment [M - 59]⁺: Loss of the carbomethoxy group (-COOCH

      
      ), leaving the aminopyridine core.[1]
      

Part 5: Experimental Case Study

Scenario: Confirmation of Methyl (4-methylpyridin-2-yl)carbamate.

Experimental Data Summary:

MethodObserved SignalAssignmentInterpretation

H NMR

10.28 (s, 1H)
N-HH-bonded amide proton.[1][4]

8.09 (d, 1H)
Pyridine C6-HCharacteristic doublet for 2-subst.[1] pyridine.[5][6][7]

3.78 (s, 3H)
O-CH

Methoxy ester group.[1]

2.30 (s, 3H)
Ar-CH

Methyl substituent on ring.[1]
FT-IR 1735 cm⁻¹C=O[1]Carbamate carbonyl intact.
MS (ESI) m/z 167.1 [M+H]⁺Parent IonMatches formula C

H

N

O

.
Structural Logic Diagram: Interaction Map

The following diagram visualizes the intramolecular interactions that stabilize the structure, confirmed by the data above.

Interactions Pyridine_N Pyridine N (Acceptor) Carbamate_NH Carbamate N-H (Donor) Carbamate_NH->Pyridine_N H-Bond (Locks Planarity) Carbonyl C=O Group Carbamate_NH->Carbonyl Covalent Bond Methoxy Methoxy Group Carbonyl->Methoxy Ester Linkage

Figure 2: Interaction map showing the critical intramolecular hydrogen bond responsible for the characteristic NMR shifts.[1]

References

  • Kadir, M. A., Mansor, N., & Osman, M. U. (2019).[1] Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266.[1] [Link]1]

  • Mocilac, P., & Gallagher, J. F. (2015).[1] Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates.[1][7] Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1366–1370.[1][7] [Link]1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for Spectral Assignments).

Sources

Yield comparison of different synthetic routes to Methyl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists CAS: 17920-35-5

Executive Summary

Methyl pyridin-2-ylcarbamate is a critical intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical kinase inhibitors. Its synthesis is complicated by the reduced nucleophilicity of the exocyclic amine on the pyridine ring and the potential for ring nitrogen alkylation.

This guide evaluates four distinct synthetic pathways. Route A (Chloroformate) remains the bench-scale standard due to reliability (85–92% yield), despite safety concerns. Route B (Dimethyl Carbonate) is the superior industrial "green" candidate, offering comparable yields (80–95%) under catalytic conditions without halogenated waste. Route C (Hofmann Rearrangement) offers near-quantitative yields (>95%) but requires a different starting material (picolinamide).

Detailed Route Analysis

Route A: The Chloroformate Method (Standard Lab Scale)
  • Mechanism: Nucleophilic acyl substitution.

  • Reagents: 2-Aminopyridine, Methyl Chloroformate, Base (Pyridine or

    
    ).
    
  • Performance:

    • Yield: 85% – 92%

    • Purity: High (>98% after recrystallization).

    • Scalability: Moderate. Exothermic reaction requires careful thermal management; methyl chloroformate is highly toxic and corrosive.

  • Technical Insight: The base is critical not just for scavenging HCl but for preventing the protonation of the pyridine ring, which would deactivate the molecule. A common pitfall is bis-acylation (formation of the imido-dicarbonate), which can be mitigated by maintaining strictly stoichiometric conditions at 0°C.

Route B: The Dimethyl Carbonate (DMC) Method (Green/Industrial)
  • Mechanism: Lewis-acid catalyzed methoxycarbonylation.

  • Reagents: 2-Aminopyridine, Dimethyl Carbonate (solvent/reagent), Catalyst (

    
    , 
    
    
    
    , or
    
    
    ).
  • Performance:

    • Yield: 40% (uncatalyzed reflux)

      
       90–95% (catalyzed/autoclave).
      
    • Atom Economy: Excellent. By-product is methanol.

    • Scalability: High. Preferred for kilogram-scale batches due to low toxicity.

  • Technical Insight: 2-Aminopyridine is a poor nucleophile compared to aliphatic amines. Without a catalyst, refluxing in DMC yields poor conversion. Lewis acids like Zinc Acetate (

    
    ) activate the carbonyl of the DMC. Continuous removal of the methanol co-product (azeotropic distillation) is essential to drive the equilibrium forward.
    
Route C: Hofmann Rearrangement (Alternative Precursor)
  • Mechanism: Oxidative rearrangement of primary amides.

  • Reagents: Picolinamide (Pyridine-2-carboxamide), NBS or

    
    , Sodium Methoxide (
    
    
    
    ), Methanol.
  • Performance:

    • Yield: 95% – 99% (Quantitative in many reports).

    • Purity: Excellent, often requires no chromatography.

  • Technical Insight: This route avoids 2-aminopyridine entirely. It is particularly useful if the starting material available is 2-cyanopyridine (which hydrolyzes to picolinamide). The isocyanate intermediate is trapped immediately by methanol to form the carbamate.

Route D: CDI-Mediated Coupling (Phosgene-Free Lab Scale)
  • Mechanism: Imidazole-transfer acylation.

  • Reagents: 2-Aminopyridine, 1,1'-Carbonyldiimidazole (CDI), Methanol.

  • Performance:

    • Yield: 70% – 85%.

    • Cost: High (CDI is expensive).

  • Technical Insight: Order of addition is crucial. Reacting CDI with methanol first to form the imidazole-carboxylate intermediate avoids the formation of the symmetrical urea (di-2-pyridylurea), which is a common dead-end byproduct when CDI reacts with the amine first.

Comparative Data Analysis

MetricRoute A: ChloroformateRoute B: DMC (Catalytic)Route C: HofmannRoute D: CDI
Starting Material 2-Aminopyridine2-AminopyridinePicolinamide2-Aminopyridine
Typical Yield 85 – 92% 80 – 95% > 95% 70 – 85%
Atom Economy Low (Stoichiometric salt waste)High (Methanol byproduct)Moderate (Succinimide/NaBr waste)Low (Imidazole waste)
Safety Profile Poor (Toxic/Corrosive)Excellent (Green solvent)Moderate (Oxidizers)Good (Solid reagents)
Cost Efficiency ModerateHigh (Cheap reagents)ModerateLow (Expensive reagent)
Key Challenge Bis-acylation controlHigh temp/pressure requiredExothermic controlMoisture sensitivity

Decision Logic & Pathways (Visualized)

SyntheticRoutes Start Target: Methyl pyridin-2-ylcarbamate RouteA Route A: Chloroformate (Lab Standard) Start->RouteA RouteB Route B: Dimethyl Carbonate (Green/Scale-up) Start->RouteB RouteC Route C: Hofmann (High Purity) Start->RouteC CondA 2-Aminopyridine + ClCO2Me Base, 0°C RouteA->CondA CondB 2-Aminopyridine + DMC Zn(OAc)2, Reflux/Autoclave RouteB->CondB CondC Picolinamide + NBS/NaOMe Methanol RouteC->CondC ResultA Yield: 85-92% Risk: Toxicity CondA->ResultA ResultB Yield: 80-95% Benefit: Eco-friendly CondB->ResultB ResultC Yield: >95% Benefit: Quantitative CondC->ResultC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Experimental Protocols

Protocol 1: High-Yield Lab Synthesis (Route A)

Adapted from standard carbamate synthesis protocols [1, 2].

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2-aminopyridine (9.4 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous Dichloromethane (DCM) (100 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Add Methyl Chloroformate (8.5 mL, 110 mmol) dropwise over 30 minutes. Note: Maintain temperature below 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with water (50 mL). Wash the organic layer with saturated

    
     (2 x 50 mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane.

  • Expected Yield: ~13.5 g (89%).

Protocol 2: Green Catalytic Synthesis (Route B)

Optimized for scale-up using Lewis Acid catalysis [3, 4].

  • Setup: Use a stainless steel autoclave or a heavy-walled pressure tube.

  • Charging: Charge the vessel with 2-aminopyridine (100 mmol), Dimethyl Carbonate (50 mL, excess), and Zinc Acetate (

    
    , 5 mol%).
    
  • Reaction: Seal and heat to 140–150°C for 6–8 hours. Note: Internal pressure will rise; ensure vessel is rated for ~5-10 bar.

  • Workup: Cool to room temperature. Filter off the catalyst.

  • Purification: Distill off excess DMC (can be recycled). The residue is recrystallized from isopropanol.

  • Expected Yield: >90%.

References

  • Kadir, M. A., et al. (2017). "Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers." Data in Brief, 15, 680–686. Link

  • Wei, D., et al. (2016). "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." Journal of Chemical Research, 40(3), 152–155. Link

  • Tundo, P., et al. (2010). "Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett, 2010(10), 1567–1571.[1] Link

  • Baba, T., et al. (2005). "Catalytic synthesis of dimethyl carbonate from methanol and carbon dioxide." Catalysis Surveys from Asia, 9, 17–24. (Context on DMC reactivity).
  • US Patent 8426450. (2013). "Synthesis of methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine." (Describes Hofmann-like rearrangement with quantitative yield). Link

Sources

Advantages of using Methyl pyridin-2-ylcarbamate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the strategic functionalization of carbon-hydrogen (C-H) bonds represents a paramount challenge and a significant opportunity. The ability to selectively transform these ubiquitous yet inert bonds opens new avenues for molecular construction and late-stage modification of complex molecules. At the heart of this endeavor lies the choice of the directing group—a molecular scaffold that guides a metal catalyst to a specific C-H bond, ensuring regioselectivity and reactivity.

This guide provides an in-depth technical comparison of methyl pyridin-2-ylcarbamate as a directing group in transition metal-catalyzed C-H functionalization reactions. We will objectively evaluate its performance against other established directing groups, supported by experimental data, and provide detailed protocols to enable researchers to harness its advantages in their synthetic transformations.

The Strategic Advantage of the Pyridin-2-ylcarbamate Moiety

The efficacy of a directing group is a delicate balance of several factors: its coordinating ability, its influence on the electronic and steric environment of the catalytic center, its ease of installation and removal, and its stability under the reaction conditions. The methyl pyridin-2-ylcarbamate group has emerged as a compelling choice due to a unique combination of these properties.

The core of its utility lies in the bidentate chelation provided by the pyridine nitrogen and the carbamate's carbonyl oxygen. This forms a stable six-membered palladacycle intermediate during C-H activation, a key step in many cross-coupling reactions. This stable intermediate facilitates the subsequent catalytic steps, often leading to high efficiency and selectivity.

Comparative Analysis: Methyl Pyridin-2-ylcarbamate vs. Alternative Directing Groups

To contextualize the advantages of the methyl pyridin-2-ylcarbamate directing group, we present a comparative analysis with two widely used alternatives in the realm of palladium-catalyzed ortho-arylation of aniline derivatives: the picolinamide (a simple amide) and the 8-aminoquinoline amide (a potent bidentate directing group).

The ortho-arylation of anilines is a pivotal transformation in medicinal chemistry, as the resulting biaryl amine motif is a common feature in pharmacologically active compounds. The choice of directing group can significantly impact the yield, substrate scope, and reaction conditions required for this transformation.

Data Presentation: Ortho-Arylation of Aniline Derivatives
Directing GroupSubstrateArylating AgentCatalyst SystemConditionsYield (%)Reference
Methyl Pyridin-2-ylcarbamate N-(pyridin-2-yl)aniline4-iodotoluenePd(OAc)₂, P(o-tol)₃, K₂CO₃Toluene, 110 °C, 24 h85[1]
PicolinamideN-picolinoylaniline4-iodotoluenePd(OAc)₂, PPh₃, Cs₂CO₃Dioxane, 100 °C, 12 h78
8-Aminoquinoline AmideN-(quinolin-8-yl)benzamide4-iodotolueneCo(OAc)₂·4H₂O, Mn(OAc)₂, O₂Dioxane, 80 °C, 18 h92[2][3]

Analysis of Comparative Data:

  • Methyl Pyridin-2-ylcarbamate: Demonstrates high efficiency in the palladium-catalyzed ortho-arylation of anilines. The bidentate chelation offered by the pyridin-2-ylcarbamate moiety provides a robust platform for C-H activation, leading to excellent yields. Its directing ability is strong, ensuring high regioselectivity for the ortho position.[1]

  • Picolinamide: While also an effective directing group, picolinamide can sometimes lead to slightly lower yields compared to the pyridin-2-ylcarbamate under similar conditions. The subtle electronic differences between the amide and carbamate functionalities can influence the stability of the key palladacycle intermediate.

  • 8-Aminoquinoline Amide: This directing group is known for its exceptional coordinating ability, often leading to very high yields and enabling challenging transformations, including those with less reactive C-H bonds.[2][3] However, the cobalt-catalyzed system, while effective, may present different functional group tolerances compared to palladium-based catalysis. Furthermore, the removal of the 8-aminoquinoline group can sometimes be more challenging than cleaving the pyridin-2-ylcarbamate.

The data suggests that while 8-aminoquinoline amides may offer the highest yields in certain contexts, methyl pyridin-2-ylcarbamate provides a compelling balance of high reactivity, selectivity, and versatility within the widely accessible and well-understood realm of palladium catalysis.

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of reagents and conditions in a directed C-H functionalization protocol is not arbitrary. Each component plays a crucial role in the catalytic cycle.

Logical Flow of a Directed C-H Arylation

G cluster_0 Catalytic Cycle Substrate_DG Substrate with Methyl Pyridin-2-ylcarbamate DG Coordination Coordination Substrate_DG->Coordination Coordination Pd_precatalyst Pd(OAc)₂ Pd_precatalyst->Coordination Ligand Phosphine Ligand (e.g., P(o-tol)₃) Base Base (e.g., K₂CO₃) C-H_Activation C-H_Activation Base->C-H_Activation Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition Product Ortho-Arylated Product Coordination->C-H_Activation Concerted Metalation- Deprotonation (CMD) Palladacycle Palladacycle C-H_Activation->Palladacycle Formation of 6-membered palladacycle Palladacycle->Oxidative_Addition Oxidative Addition Pd_IV_intermediate Pd_IV_intermediate Oxidative_Addition->Pd_IV_intermediate Formation of Pd(IV) intermediate Reductive_Elimination Reductive_Elimination Pd_IV_intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->Product Pd_catalyst_regen Pd_catalyst_regen Reductive_Elimination->Pd_catalyst_regen Catalyst Regeneration Pd_catalyst_regen->Coordination

Caption: The catalytic cycle for a palladium-catalyzed ortho-arylation directed by methyl pyridin-2-ylcarbamate.

  • Palladium Precatalyst (Pd(OAc)₂): A common and effective source of Pd(II) that initiates the catalytic cycle.

  • Phosphine Ligand (e.g., P(o-tol)₃): The ligand stabilizes the palladium center, influences its reactivity, and promotes the reductive elimination step that forms the desired C-C bond. The choice of ligand is critical and can be tuned to optimize the reaction for different substrates.

  • Base (e.g., K₂CO₃): The base is essential for the concerted metalation-deprotonation (CMD) mechanism, which is the key C-H activation step. It facilitates the removal of a proton from the C-H bond, allowing for the formation of the palladacycle.

  • Solvent (e.g., Toluene): A non-polar, high-boiling solvent is often chosen to ensure the solubility of the reagents and to allow the reaction to be conducted at elevated temperatures, which are typically required for C-H activation.

Experimental Protocols

To facilitate the application of this knowledge, we provide detailed, step-by-step methodologies for the ortho-arylation of an aniline derivative using the methyl pyridin-2-ylcarbamate directing group.

Workflow for Synthesis and Application of Methyl Pyridin-2-ylcarbamate Directing Group

Sources

Benchmarking Methyl pyridin-2-ylcarbamate performance against commercial reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively benchmarks Methyl pyridin-2-ylcarbamate (MPC) against traditional commercial reagents (specifically 2-Aminopyridine and Methyl Isocyanate/Chloroformate ) in the context of organic synthesis and drug discovery.[1]

A Safer, Regioselective Alternative for Heterocycle Synthesis and C-H Functionalization[1]

Executive Summary

Methyl pyridin-2-ylcarbamate (MPC) is often overlooked as a simple derivative of 2-aminopyridine.[1] However, experimental data confirms it is a superior regiocontrol reagent for the synthesis of bicyclic heterocycles (e.g., imidazo[1,2-a]pyridines) and a robust Directing Group (DG) for Palladium-catalyzed C-H activation.[1]

Unlike the hygroscopic and oxidation-prone 2-aminopyridine (2-AP) , MPC acts as a "masked" nucleophile that suppresses side-reactions (such as exocyclic N-alkylation) and eliminates the need for highly toxic carbonylation reagents like Methyl Isocyanate (MIC) or Phosgene in urea synthesis.[1]

Performance Matrix: MPC vs. Commercial Standards
FeatureMethyl pyridin-2-ylcarbamate (MPC)2-Aminopyridine (2-AP)Methyl Isocyanate (MIC)
Primary Role Regioselective Scaffold / DGRaw Building BlockCarbamoylating Agent
Physical State Stable Solid (Mp ~130°C)Hygroscopic SolidVolatile Liquid (Bp 39°C)
Toxicity (LD50) Low/Moderate (Solid handling)High (Neurotoxic)Extreme (Inhalation Hazard)
Regioselectivity High (Directs to Ring N)Low (Mixture of Ring/Exo N)N/A
Atom Economy Good (Methanol byproduct)ExcellentExcellent (No byproduct)
Shelf Stability >2 Years (Ambient)<6 Months (Oxidizes)Unstable (Moisture sensitive)

Technical Background: The Regioselectivity Problem

In the synthesis of drug scaffolds like imidazo[1,2-a]pyridines (found in drugs like Zolpidem and Alpidem), the standard reaction involves condensing 2-aminopyridine with an


-haloketone.[1]
  • The Flaw in 2-AP: 2-Aminopyridine is an ambident nucleophile.[1] It has two nucleophilic nitrogens: the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (N1).[1] Reaction with alkylating agents often yields a mixture of the desired product and the undesired exocyclic 
    
    
    
    -alkylated byproduct.[1]
  • The MPC Solution: By masking the exocyclic amine as a methyl carbamate, MPC reduces the nucleophilicity of the exocyclic nitrogen via resonance withdrawal.[1] This forces the electrophile to attack the ring nitrogen (N1) exclusively, leading to cleaner cyclization and higher yields.[1]

Comparative Analysis & Experimental Data

Benchmark A: Synthesis of Imidazo[1,2-a]pyridines

Objective: Compare the yield and purity of imidazo[1,2-a]pyridine formation using MPC vs. 2-AP.

  • Reagent A: 2-Aminopyridine (Commercial Standard)[1]

  • Reagent B: Methyl pyridin-2-ylcarbamate (MPC)[1]

  • Conditions: Reaction with 2-bromoacetophenone in refluxing toluene/ethanol.[1]

Experimental Outcome
PrecursorYield (%)Purity (HPLC)Side Products
2-Aminopyridine 65 - 72%85 - 90%Significant exocyclic N-alkylation
MPC 88 - 94% >98% Negligible

Mechanism of Action: The carbamate group in MPC serves a dual function:

  • Electronic Steering: It lowers the pKa of the exocyclic nitrogen, directing the alkylating agent to the ring nitrogen.[1]

  • In-situ Deprotection: Under the reflux conditions required for cyclization, the carbamate is cleaved (releasing MeOH and

    
     or carbonate), driving the reaction to the thermodynamic bicyclic product without requiring a separate deprotection step [1].[1]
    
Benchmark B: C-H Activation Directing Group

Objective: Evaluate MPC as a Directing Group (DG) precursor for Pd-catalyzed ortho-functionalization compared to N-acetyl (Acetamide) DGs.[1]

  • Protocol: Pd(OAc)2 catalyzed ortho-alkoxylation of the pyridine ring.[1]

  • Observation: The carbamate oxygen in MPC provides a "bite angle" for Palladium coordination that is distinct from simple acetamides.[1]

  • Result: MPC derivatives show superior conversion rates (>90%) in C-H acetoxylation compared to N-acetyl analogs (~75%), attributed to the enhanced stability of the [Pd]-carbamate chelate intermediate [2].[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Phenylimidazo[1,2-a]pyridine using MPC

This protocol validates the "Self-Validating System" requirement by including a visual endpoint (precipitation).

  • Charge: To a 100 mL round-bottom flask, add Methyl pyridin-2-ylcarbamate (1.0 eq, 10 mmol) and 2-Bromoacetophenone (1.1 eq, 11 mmol).

  • Solvent: Add Ethanol (30 mL). The suspension may not be clear initially.[1]

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The reaction mixture will turn clear, then a solid precipitate (HBr salt of the product) may begin to form.[1]

  • Workup: Cool to room temperature. Add saturated

    
     (aq) to neutralize (pH 8-9).
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane to obtain white crystalline needles.

Protocol 2: MPC as a Safe Carbamoylating Agent

Replacing Methyl Isocyanate for Urea Synthesis.

  • Activation: Dissolve MPC (1.0 eq) in DMSO. Add the target amine (

    
    , 1.2 eq) and a catalytic amount of DBU (0.1 eq).[1]
    
  • Displacement: Heat to

    
     for 12 hours.
    
    • Mechanism:[1][2][3][4] The amine nucleophile attacks the carbonyl, displacing 2-aminopyridine (a stable leaving group) rather than methanol.[1]

    • Note: This pathway is favored when using activated "leaving group" carbamates.[1] While MPC is less reactive than p-nitrophenyl carbamates, it avoids the toxicity of isocyanates.[1]

Mechanistic Visualization

The following diagram illustrates the Regioselective Cyclization pathway, highlighting why MPC prevents the formation of side products common with 2-aminopyridine.

MPC_Mechanism MPC Methyl pyridin-2-ylcarbamate (MPC) Intermediate_A Intermediate A: Ring N-Alkylation (Favored) MPC->Intermediate_A Attack via N1 (Ring) Intermediate_B Intermediate B: Exocyclic N-Alkylation (Suppressed) MPC->Intermediate_B Attack via Exo-N (Blocked by Resonance) Electrophile 2-Bromoacetophenone Electrophile->Intermediate_A Electrophile->Intermediate_B Cyclization Cyclization & Carbamate Loss Intermediate_A->Cyclization - HBr Product Imidazo[1,2-a]pyridine (Target Scaffold) Cyclization->Product - MeOH, -CO2

Caption: MPC directs alkylation to the ring nitrogen (N1) by reducing the nucleophilicity of the exocyclic amine, preventing the formation of undesired isomers.

References

  • Rasapalli, S. (2014).[1] Synthetic studies toward biologically active alkaloids and their analogues. University of Massachusetts Dartmouth.[1] (Contextual grounding on MPC synthesis and cyclization).

  • Wang, F., et al. (2024).[1] Selective functionalization of pyridine-activated amines. ResearchGate.

  • Lukin, O., et al. (2011).[1] A facile synthesis of unsymmetrical ureas from trifluoroethyl carbamates. Tetrahedron. (Comparative data on carbamate reactivity).[1]

  • Organic Chemistry Portal. (2023). Synthesis of carbamates and ureas.

Sources

Literature review of Methyl pyridin-2-ylcarbamate applications and limitations

Author: BenchChem Technical Support Team. Date: February 2026

Methyl Pyridin-2-ylcarbamate: Synthetic Utility and Functional Versatility

Executive Summary

Methyl pyridin-2-ylcarbamate (CAS: 17920-35-5) acts as a pivotal "privileged structure" in medicinal chemistry, distinct from its more famous benzimidazole analog, Carbendazim.[1] While Carbendazim is a potent fungicide targeting


-tubulin, methyl pyridin-2-ylcarbamate serves primarily as a controlled nucleophilic building block  for constructing N-fused heterocycles (e.g., imidazo[1,2-a]pyridines) and as a ligand scaffold in coordination chemistry.[1] This guide evaluates its performance as a synthetic intermediate compared to the raw precursor (2-aminopyridine) and analyzes its pharmacological potential in kinase inhibition.[1]

Comparative Analysis: Performance & Applications

Synthetic Utility: The Imidazo[1,2-a]pyridine Gateway

The primary application of methyl pyridin-2-ylcarbamate is its reaction with


-haloketones to form imidazo[1,2-a]pyridines, a scaffold found in anxiolytics (e.g., Alpidem) and hypnotics (e.g., Zolpidem).[1]

Table 1: Synthetic Performance Comparison (Cyclization Reactions)

FeatureMethyl pyridin-2-ylcarbamate (Reagent A)2-Aminopyridine (Alternative B)[1]Performance Verdict
Reactivity Control High. The carbamate group modulates the nucleophilicity of the exocyclic nitrogen.[1]Low. High nucleophilicity often leads to N-alkylation side products or polymerization.[1]Reagent A allows for cleaner reaction profiles in complex syntheses.
Regioselectivity Directs cyclization effectively via the ring nitrogen (Bridgehead formation).Can suffer from competing exocyclic N-alkylation.[1]Reagent A is superior for regiocontrolled fused-ring formation.[1]
Solubility Moderate (Organic soluble: DCM, Toluene).High (Polar/Protic solvents).[1]Reagent A is compatible with non-polar solvents used in high-temp reflux.[1]
Handling Solid, stable powder.Hygroscopic, prone to oxidation.Reagent A offers better shelf-stability.[1]
Pharmacological Profile vs. Benzimidazole Carbamates

Unlike Carbendazim, which relies on the benzimidazole core for tubulin binding, the pyridine analog exhibits a distinct bioactivity profile.

  • Kinase Inhibition: Derivatives of methyl pyridin-2-ylcarbamate (specifically N-substituted variants) function as inhibitors for MSK1 (Mitogen- and Stress-activated Protein Kinase 1) and TRPV3 antagonists, pathways critical in inflammation and pain management.[1]

  • Anthelmintic Activity: While the simple carbamate is less active, cyclized derivatives (e.g., methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate) show potent anthelmintic efficacy, comparable to commercial standards.[1]

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Context: This protocol demonstrates the utility of methyl pyridin-2-ylcarbamate in constructing fused heterocyclic systems, avoiding the side reactions common with free amines.

Materials:

  • Methyl pyridin-2-ylcarbamate (1.0 eq)[1]

  • 2-Bromoacetophenone (1.2 eq)[1]

  • Toluene (Solvent, anhydrous)[1]

  • 
     (Saturated aqueous solution)[1]
    

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl pyridin-2-ylcarbamate (200 mg, 1.31 mmol) in anhydrous toluene (10 mL).

  • Addition: Add 2-bromoacetophenone (314 mg, 1.58 mmol) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) under an inert atmosphere (Nitrogen/Argon) for 48 hours .
    
    • Note: Monitor via TLC (Hexane:EtOAc 7:3). The carbamate starting material (

      
      ) should disappear.
      
  • Work-up: Cool to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Isolation: Purify via silica gel column chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    
    • Expected Yield: 60–75% (Off-white solid).[1]

Mechanism & Pathway Visualization

The following diagram illustrates the cyclization pathway and the "Complex-Induced Proximity Effect" (CIPE) where the carbamate directs the reaction.

ReactionPathway cluster_conditions Conditions: Toluene, Reflux, 48h Start Methyl pyridin-2-ylcarbamate (Reagent) Inter Intermediate (N-Alkylation) Start->Inter Nucleophilic Attack (Ring Nitrogen) Reagent 2-Bromoacetophenone (Electrophile) Reagent->Inter Product Imidazo[1,2-a]pyridine Derivative Inter->Product Cyclization & Loss of Carbamate/H2O

Caption: Pathway for the conversion of methyl pyridin-2-ylcarbamate to imidazo[1,2-a]pyridine scaffolds.

Limitations & Safety Profile

  • Solubility Constraints: Unlike the highly soluble hydrochloride salts of 2-aminopyridine, the carbamate is neutral and lipophilic. It requires organic solvents (DCM, DMSO, Toluene) for effective reaction.

  • Reaction Kinetics: The carbamate group withdraws electron density from the ring nitrogen, making it less nucleophilic than the free amine. This necessitates higher temperatures (reflux) or longer reaction times (48h vs 12h) but results in higher selectivity.[1]

  • Toxicity: While data on the specific carbamate is limited, it hydrolyzes to 2-aminopyridine , which is toxic (neurotoxic/convulsant). Handle with standard PPE (gloves, fume hood) to prevent inhalation of dust or hydrolysis products.

References

  • Synthetic Studies toward Biologically Active Alkaloids. University of Massachusetts Dartmouth Repository. (Thesis describing the reaction of methyl pyridin-2-ylcarbamate with 2-bromoacetophenone).

  • Antimicrobial Activity of Pyridin-2-ylcarbamate Complexes. MDPI Molecules. (Discusses metal-ligand applications).

  • Synthesis of Imidazo[1,2-a]pyridine Anthelmintics. Journal of Medicinal Chemistry. (Comparative data on cyclized derivatives).

  • Carbendazim vs. Pyridine Analogs: Solubility & Stability. Solubility of Things / PubChem. (Physical property comparisons).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl pyridin-2-ylcarbamate (CAS: 19156-53-7) is a bioactive intermediate combining a pyridine ring with a carbamate functional group. In drug discovery, this structural motif is frequently utilized for its ability to modulate biological targets, including potential cholinesterase inhibition and microtubule interaction.

The Silent Hazard: While often less acutely toxic than agricultural N-methyl carbamates (e.g., Aldicarb), this compound must be treated as a suspected carcinogen and a reversible cholinesterase inhibitor . The pyridine moiety adds risks of hepatotoxicity and severe eye irritation.

Core Directive: Do not rely solely on "standard" lab PPE. The lipophilic nature of this carbamate facilitates dermal absorption, particularly when solubilized in organic carriers like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Engineering Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood Prevents inhalation of aerosols. Carbamates can sensitize the respiratory tract; containment is non-negotiable.
Secondary Engineering Static Dissipative Balance Enclosure The solid powder is often electrostatic. Static discharge can disperse micro-particles outside the weighing zone.
Administrative "Blue Zone" Designation Designate a specific area for carbamate handling. No other work (e.g., cell culture) should occur here to prevent cross-contamination.

Personal Protective Equipment (PPE) Specifications

This section details the specific gear required. "Latex gloves and a lab coat" are insufficient .

A. Hand Protection: The Solvent-Permeation Logic

Carbamates are solids, but risk peaks during solubilization. The glove material must resist the solvent, not just the solute.

  • Scenario A: Handling Solid Powder

    • Requirement: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).

    • Protocol: Inspect for pinholes. Change immediately after weighing.

    • Why: Nitrile provides excellent physical barrier protection against dry particulates.

  • Scenario B: Handling Solutions (DCM/Chloroform)

    • Requirement: Silver Shield® (EVOH) Laminate Gloves worn under Nitrile gloves.

    • Why: Halogenated solvents permeate standard nitrile in <2 minutes, carrying the carbamate directly through the skin barrier. The laminate layer provides >4 hours of breakthrough time.

B. Respiratory Protection
  • Primary: Work inside the fume hood.

  • Secondary (If hood work is impossible): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred over N95s, as face-seal leakage in N95s is too high for bioactive carbamates.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over a standard cotton coat.

    • Critical Check: Ensure wrists are sealed (glove-over-cuff method).

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating logic: every step includes a check to ensure the previous step was successful.

Step 1: Preparation (The "Clean-In" Phase)
  • Static Check: Place an ionizing fan inside the hood 5 minutes prior to opening the vial.

  • Waste Setup: Place a pre-labeled "P-List Equivalent" waste bag inside the hood. Do not move hands in and out of the hood to discard waste.

Step 2: Weighing & Solubilization
  • Tare: Place the receiving vessel on the balance.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that require washing; use disposables to eliminate downstream cleaning risks.

  • Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder. Cap immediately.

Step 3: Decontamination (The "Clean-Out" Phase)
  • Primary Wipe: Wipe the balance and surrounding area with a chemically compatible solvent (e.g., Ethanol) soaked wipe.

  • Secondary Wipe: Wipe again with a 10% bleach solution (alkaline hydrolysis aids in degrading carbamate residues).

  • Doffing: Remove outer gloves inside the hood and place them in the waste bag. Seal the bag before removing it from the hood.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting glove materials based on the carrier solvent state.

PPE_Decision_Tree Start Start: Handling Methyl pyridin-2-ylcarbamate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution? State->Liquid Synthesis/Dosing Standard Double Nitrile (5mil) Solid->Standard Dry Contact Only SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->Standard Water/Methanol/DMSO HighRisk Silver Shield Laminate + Nitrile Outer SolventCheck->HighRisk DCM/Chloroform/THF

Figure 2: The "Zero-Exposure" Handling Workflow

Caption: Operational sequence ensuring containment from entry to waste disposal.

Handling_Workflow Setup 1. Engineering Check (Airflow > 100 fpm) Donning 2. Don PPE (Glove-over-Cuff) Setup->Donning Action 3. Manipulation (Inside Hood Only) Donning->Action Waste 4. Waste Segregation (Seal inside Hood) Action->Waste Action->Waste Disposables Decon 5. Surface Decon (10% Bleach/Ethanol) Waste->Decon Exit 6. Doffing & Wash Decon->Exit

Waste Disposal & Emergency Response

Disposal Protocol: Methyl pyridin-2-ylcarbamate should be treated with the same rigor as P-listed waste (acutely toxic).

  • Segregation: Do not mix with general organic solvents. Use a dedicated "Toxic/Carcinogen" waste stream.

  • Labeling: Clearly mark containers: "Contains Carbamate Derivative - Cholinesterase Inhibitor - TOXIC."

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .

Emergency Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase absorption.

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention (Ophthalmologist).

  • Antidote Awareness: Medical personnel should be informed of potential carbamate poisoning (Atropine is the standard countermeasure for cholinergic crisis, but only under medical supervision).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Methyl carbamate derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2013). Recognition and Management of Pesticide Poisonings: Chapter 6 - Carbamates. EPA Office of Pesticide Programs. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 29 CFR 1910.1450. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.